Voglibose's therapeutic effect stems from its local action within the gastrointestinal tract.
The following diagram illustrates the primary mechanism of this compound in the small intestine.
This compound competitively binds to alpha-glucosidase enzymes, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.
Understanding this compound's profile relative to other AGIs and its side effect nature is crucial for clinical application.
Comparative Efficacy and Side Effects
The table below compares this compound with other AGIs based on clinical studies.
| Parameter | This compound | Acarbose | Miglitol |
|---|---|---|---|
| Systemic Absorption | Poorly absorbed [2] | Poorly absorbed [2] | Completely absorbed [2] |
| Primary Excretion | Feces (negligible renal) [1] | Feces [2] | Renal [2] |
| Dosing Regimen | 0.2-0.3 mg three times daily [1] [2] | 25-100 mg three times daily [2] | 25-100 mg three times daily [2] |
| Impact on Body Weight | Correlation with HbA1c reduction [3] | Can decrease body weight [2] | Significant reduction shown [3] |
| Common Side Effects | Flatulence, diarrhea, abdominal discomfort [1] [2] | Flatulence, diarrhea, abdominal pain [2] | Flatulence, diarrhea, abdominal pain [2] |
| Overdose Risk | No systemic hypoglycemia; GI distress only [1] | Similar GI effects; no systemic hypoglycemia [2] | Similar GI effects; no systemic hypoglycemia [2] |
A 24-week head-to-head study in patients with obese type 2 diabetes found that both this compound and miglitol significantly improved HbA1c, with a strong correlation between HbA1c reduction and body weight decrement [3]. Another 24-week study comparing this compound with acarbose found both drugs equally effective in lowering HbA1c and fasting plasma glucose, with acarbose showing a slightly superior effect in reducing post-dinner glucose levels [4].
The standard in vitro assay for evaluating alpha-glucosidase inhibitory activity is a colorimetric method using p-Nitrophenyl α-D-glucopyranoside (PNPG) as the substrate [5] [6] [7].
Detailed PNPG Assay Protocol
Data Analysis
The percentage inhibition is calculated as:
Inhibition % = [(Control Absorption - Sample Absorption) / Control Absorption] * 100 [5]
The IC₅₀ value (concentration causing 50% inhibition) is determined from dose-response curves. To establish the mechanism of inhibition (competitive, non-competitive, etc.), enzyme kinetics are studied using Lineweaver-Burk plots, where fixed amounts of enzyme are incubated with increasing concentrations of PNPG, both in the absence and presence of the inhibitor [5] [6].
This compound's pharmacokinetic profile and low systemic exposure make it suitable for specific patient populations.
Voglibose is a potent alpha-glucosidase inhibitor developed in Japan in 1981 that became commercially available in 1994 for managing postprandial hyperglycemia in type 2 diabetes mellitus [1] [2]. This antidiabetic agent belongs to the pharmacological class of competitive α-glucosidase inhibitors and functions primarily through local activity within the gastrointestinal tract with minimal systemic exposure [1] [3]. The significance of this compound in diabetes management stems from its ability to specifically target postprandial glucose excursions, which are recognized as independent risk factors for cardiovascular complications and premature atherosclerosis in diabetic patients [1]. Clinical studies have demonstrated that effective control of postprandial hyperglycemia significantly reduces hemoglobin A1c (HbA1c) levels, with every 1% reduction in HbA1c correlating with approximately 21% fewer microvascular complications and 16% reduced risk of myocardial infarction [1].
The unique pharmacokinetic profile of this compound presents both therapeutic advantages and research challenges. Unlike most orally administered drugs that achieve systemic circulation to exert their effects, this compound acts locally within the intestinal lumen while demonstrating negligible systemic absorption [1] [3]. This characteristic makes conventional pharmacokinetic bioequivalence studies based on plasma concentration measurements impractical, necessitating alternative approaches such as pharmacodynamic endpoint evaluations for bioavailability assessment [4]. Furthermore, emerging research has revealed that intestinal microbiota play a previously unrecognized role in this compound metabolism, potentially influencing its pharmacodynamic effects [5]. This comprehensive technical review examines the pharmacokinetic properties, mechanism of action, experimental methodologies, and clinical implications of this compound therapy, with particular emphasis on its absorption, metabolism, and excretion patterns.
This compound exhibits unique pharmacokinetic characteristics that differentiate it from many other oral antidiabetic agents. The following table summarizes its core absorption, distribution, metabolism, and excretion (ADME) properties:
Table 1: Fundamental Pharmacokinetic Properties of this compound
| Parameter | Characteristics | Clinical Implications |
|---|---|---|
| Absorption | Poor and slow systemic absorption; undetectable plasma concentrations at therapeutic doses [1] [3] | Primarily acts locally within gastrointestinal tract; minimal risk of systemic adverse effects |
| Distribution | Limited to gastrointestinal tract; negligible volume of distribution due to poor absorption [1] | No concerns regarding tissue accumulation or penetration into systemic compartments |
| Metabolism | Negligible hepatic metabolism; potentially metabolized by intestinal enzymes and gut microbiota [1] [5] | Low potential for metabolic drug interactions; possible influence of gut flora on efficacy |
| Excretion | Rapid excretion predominantly in stools; negligible renal excretion [1] [3] | Safe for patients with renal impairment; no dosage adjustment required in renal dysfunction |
| Protein Binding | Not applicable due to lack of systemic absorption [6] | Unlikely to displace or be displaced by other protein-bound drugs |
| Half-life | Reported as 4.08 hours in combination with metformin [6] | Requires multiple daily dosing around mealtimes for optimal efficacy |
While this compound itself demonstrates minimal systemic absorption, its pharmacokinetic parameters have been characterized when administered in fixed-dose combination products:
Table 2: Quantitative Pharmacokinetic Parameters of this compound in Combination Formulations
| Parameter | Value | Context | Reference |
|---|---|---|---|
| Cmax | 1.38 μg/mL | This compound with metformin | [6] |
| AUC | 8.17 μg·h/mL | This compound with metformin | [6] |
| Tmax | 2.5 hours | This compound with metformin | [6] |
| Half-life | 4.08 hours | This compound with metformin | [6] |
| Bioequivalence | GMR: 102.4% (Cmax), 107.1% (AUC) | Fixed-dose combination vs. co-administered drugs | [7] |
The fixed-dose combination of this compound with metformin has demonstrated bioequivalence with co-administered individual formulations, with geometric mean ratios (GMRs) of 102.4% for Cmax and 107.1% for AUC, meeting regulatory criteria for bioequivalence [7]. This supports the therapeutic interchangeability of these administration methods while potentially improving patient compliance through reduced pill burden.
This compound exerts its therapeutic effects through reversible competitive inhibition of membrane-bound intestinal α-glucosidase enzymes located in the brush border of enterocytes in the small intestine [1] [2]. These enzymes, including sucrase, maltase, isomaltase, and glucoamylase, are normally responsible for hydrolyzing oligosaccharides and disaccharides into absorbable monosaccharides such as glucose [3]. By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, resulting in reduced postprandial blood glucose elevations [1]. Unlike acarbose, this compound has no inhibitory activity against pancreatic α-amylase or lactase, thus avoiding lactose intolerance as a side effect [1] [2].
The diagram below illustrates this compound's mechanism of action and metabolic pathway:
This compound inhibits α-glucosidase enzymes, delaying carbohydrate breakdown and glucose absorption. It may be metabolized by intestinal microbiota before excretion.
Beyond its primary enzymatic inhibition, this compound demonstrates several endocrine effects that contribute to its glycemic benefits. The drug facilitates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, improves insulin sensitivity, and inhibits glucagon release [1] [2]. Additionally, this compound reduces the secretion of gastric inhibitory polypeptide (GIP), which may further contribute to improved glycemic control [2]. These endocrine modifications result from the delayed carbohydrate absorption and subsequent changes in nutrient sensing by intestinal L-cells and K-cells [1].
The potency of this compound against specific disaccharidases has been quantitatively established through enzyme inhibition studies. This compound exhibits IC50 values of 1.5 × 10^(-2) μM for maltase and 4.6 × 10^(-3) μM for sucrase, demonstrating particularly strong inhibition against sucrase enzymes [2]. This differential inhibition profile may influence its relative efficacy against various dietary carbohydrate sources. The structural basis for this compound's potent inhibition lies in its valiolamine moiety connected to a propanediol moiety via a nitrogen bridge, which resembles the transition state of carbohydrate hydrolysis but is resistant to enzymatic cleavage [2].
Investigation of this compound pharmacokinetics requires specialized methodologies due to its limited systemic absorption. The following table outlines key experimental approaches for evaluating this compound pharmacokinetics and bioequivalence:
Table 3: Experimental Protocols for this compound Pharmacokinetic Assessment
| Study Type | Methodology | Key Parameters | Reference |
|---|---|---|---|
| Bioequivalence Study | Randomized, open-label, single-dose, two-treatment, two-way crossover design with 7-day washout period | Metformin pharmacokinetics (Cmax, AUC0-t) in fixed-dose combination vs. co-administered drugs | [7] |
| Drug-Drug Interaction | Open-label assessment of dapagliflozin pharmacokinetics with and without this compound coadministration | Dapagliflozin exposure (AUC0-inf, Cmax) in presence and absence of this compound | [8] |
| Pharmacodynamic Bioequivalence | Randomized, 6-sequence, 3-period crossover with placebo control measuring glucose and insulin response | Serum glucose and insulin Cmax, AUC0-2h, AUC0-4h | [4] |
| Microbiota Metabolism | In vitro incubation with intestinal contents; in vivo antibiotic pretreatment followed by glucose measurements | This compound depletion rate; blood glucose lowering efficacy | [5] |
Recent research has revealed that intestinal microbiota potentially contribute to this compound metabolism. The following protocol outlines methodology for investigating this phenomenon:
Animal Preparation and Dosing: Male ICR mice (7 weeks old) are divided into antibiotic-treated and vehicle-treated groups (n=5). The antibiotic group receives a mixture of erythromycin (300 mg/kg), oxytetracycline HCl (300 mg/kg), and cefadroxil (100 mg/kg) in saline orally for 3 successive days to suppress gut microbiota [5].
Intestinal Content Preparation: Twenty-four hours after the final dose, intestinal contents are harvested and homogenized with two volumes of potassium phosphate buffer (pH 7.4). The homogenate is centrifuged at 500 ×g for 10 minutes at 4°C, and the supernatant is collected for in vitro metabolic studies [5].
In Vitro Metabolism Incubation: Different concentrations of this compound are incubated with intestinal content preparations from both treatment groups. Samples are collected at predetermined time points and analyzed using LC-MS/MS to determine this compound depletion rates [5].
Analytical Method: this compound concentrations are quantified using HPLC connected to a mass spectrometer with an API-4000 instrument. Separation is achieved using an Agilent Eclipse plus C8 column (2.1×150 mm, 3.5 μm) with gradient elution consisting of 10 mM ammonium acetate buffer and acetonitrile [5].
In Vivo Validation: The pharmacodynamic effects of this compound (0.5 mg/kg) on starch-induced blood glucose elevation are compared between antibiotic-pretreated and control mice using a blood glucose monitoring system [5].
This methodology demonstrated that antibiotic pretreatment significantly reduced this compound metabolism, resulting in enhanced blood glucose-lowering effects, suggesting that intestinal microbiota contribute to this compound metabolism and may influence its clinical efficacy [5].
This compound demonstrates a favorable drug interaction profile due to its limited systemic absorption and negligible metabolism via hepatic cytochrome P450 enzymes. Controlled interaction studies have specifically evaluated potential interactions with commonly co-prescribed medications:
Table 4: Clinically Evaluated Drug Interactions with this compound
| Interacting Drug | Interaction Type | Clinical Outcome | Recommendation |
|---|---|---|---|
| Dapagliflozin | Pharmacokinetic | No significant effect on dapagliflozin exposure (AUC ratio: 1.009, 90% CI: 0.954-1.067) | No dose adjustment needed [8] |
| Metformin | Pharmacokinetic | Bioequivalent exposure in fixed-dose combination vs. co-administration | Appropriate for combination therapy [7] |
| Warfarin | Pharmacokinetic | No significant impact on pharmacokinetics | No precaution needed [3] |
| Digoxin | Pharmacokinetic | No significant impact on pharmacokinetics | No precaution needed [3] |
| Sulfonylureas | Pharmacodynamic | Additive glycemic effects; may diminish weight gain associated with sulfonylureas | Monitor for hypoglycemia [1] |
| Insulin | Pharmacodynamic | Improved postprandial glucose control and HbA1c reduction in IDDM patients | Monitor for hypoglycemia [1] |
The absence of clinically significant interactions with dapagliflozin is particularly noteworthy, as these medications act through complementary mechanisms (reducing renal glucose reabsorption and delaying intestinal carbohydrate absorption, respectively) and their combination may provide enhanced glycemic control [8]. Similarly, the fixed-dose combination of this compound with metformin has demonstrated bioequivalence with co-administered individual formulations, supporting their combined use without dosage adjustments [7].
The safety profile of this compound is characterized primarily by gastrointestinal effects resulting from its mechanism of action:
Gastrointestinal Effects: The most commonly reported adverse effects include flatulence, abdominal distension, diarrhea, and abnormal bowel sounds, occurring in 20-30% of patients [1] [3]. These effects result from undigested carbohydrates reaching the colon where they undergo fermentation by gut microbiota, producing increased gas [3].
Time Course and Management: These gastrointestinal symptoms are typically mild to moderate in severity and tend to diminish with continued treatment [3]. Strategies to mitigate these effects include gradual dose escalation and dietary modifications to reduce complex carbohydrate intake [3].
Comparative Safety: In head-to-head comparisons with acarbose, this compound demonstrated similar efficacy with fewer gastrointestinal adverse reactions and less severe abdominal discomfort [2]. This improved tolerability may relate to this compound's more specific enzyme inhibition profile without anti-amylase activity [2].
Special Populations: this compound appears safe in elderly patients and those with hepatic dysfunction or mild to moderate renal impairment, as systemic exposure is negligible and renal excretion is minimal [1]. This makes it particularly suitable for diabetic patients with concomitant renal impairment who may not tolerate other antidiabetic medications requiring renal dosage adjustments.
Physiologically Based Pharmacokinetic (PBPK) modeling represents a valuable approach for predicting the pharmacokinetic behavior of drugs like this compound, particularly when clinical measurement is challenging due to limited systemic exposure. PBPK models incorporate both physiological parameters (tissue volumes, blood flow rates, enzyme abundances) and drug-specific parameters (permeability, protein binding, metabolic clearance) to simulate drug disposition [9]. The Simcyp Simulator, one of the most widely adopted PBPK platforms, has been used in the development of over 120 novel drugs approved by the FDA and is licensed by 11 regulatory agencies worldwide [10].
For this compound, PBPK modeling would primarily focus on gastrointestinal absorption and gut metabolism, incorporating factors such as intestinal transit times, gut wall metabolism, and microbiota interactions. The "bottom-up" approach to PBPK modeling begins with using preclinical data to construct and verify models in preclinical species before extrapolating to humans [9]. Key parameters for constructing a PBPK model for this compound would include its poor permeability, minimal metabolism, and potentially, data on its interaction with gut microbiota, though this would require sophisticated modeling of intestinal processes.
For drugs with negligible systemic exposure like this compound, regulatory agencies have accepted pharmacodynamic endpoints as an alternative to conventional pharmacokinetic bioequivalence studies [4]. This approach was employed in a study comparing two 0.3-mg this compound formulations using serum glucose and insulin responses following a sucrose challenge [4]. The study design incorporated:
Interestingly, this particular study concluded that the two formulations did not meet regulatory criteria for bioequivalence despite having identical active ingredients, highlighting the sensitivity of pharmacodynamic approaches for evaluating locally acting gastrointestinal drugs [4]. This methodology provides a template for future bioequivalence assessments of this compound products when reformulated or developed as generic products.
This compound represents a unique therapeutic agent with a pharmacokinetic profile characterized by minimal systemic exposure and localized activity within the gastrointestinal tract. Its mechanism of action as a competitive inhibitor of intestinal α-glucosidase enzymes effectively delays carbohydrate digestion and absorption, resulting in improved postprandial glycemic control without stimulating insulin secretion. The ongoing research into gut microbiota-mediated metabolism of this compound suggests a more complex pharmacokinetic picture than previously recognized, with potential implications for interindividual variability in drug response.
The primary evidence comes from a randomized, double-blind, placebo-controlled trial in Japan, a study significant enough to have its results published in The Lancet [1].
Trial Design Overview
| Aspect | Description |
|---|---|
| Objective | To evaluate the effect of this compound on preventing onset of type 2 diabetes in IGT subjects [2]. |
| Design | Multicenter, randomized, double-blind, placebo-controlled, parallel-group comparison [1] [2]. |
| Participants | 1,780 Japanese individuals with IGT [1]. |
| Intervention | This compound 0.2 mg or placebo, three times daily [1] [2]. |
| Planned Duration | At least 3 years (144 weeks) [1] [2]. |
| Primary Outcome | Progression from IGT to type 2 diabetes mellitus [2]. |
Key Efficacy Findings An interim analysis led to the early termination of the trial due to clear efficacy of this compound [1]. The results are summarized below:
| Outcome Measure | This compound Group | Placebo Group | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Progression to Diabetes | 50/897 (5.6%) | 106/881 (12.0%) | 0.577 (95% CI: 0.404-0.825) | 0.0026 |
| Achievement of Normoglycemia | 599/897 (66.8%) | 454/881 (51.5%) | 1.539 | Not Reported |
The study concluded that this compound significantly reduced the risk of developing type 2 diabetes and significantly increased the chance of blood glucose levels returning to normal [1].
This compound manages IGT through a localized action within the gastrointestinal tract [3].
This compound's action is confined to the gut, which explains its favorable safety profile. It is poorly absorbed systemically, with most of the drug being excreted unchanged in the stool [3] [4] [5].
The safety profile of this compound is characterized primarily by gastrointestinal side effects due to its mechanism of action.
| Category | Details |
|---|---|
| Common Side Effects | Flatulence, abdominal distension, diarrhea, abdominal discomfort [3] [4]. |
| Cause of Side Effects | Undigested carbohydrates are fermented by colonic bacteria [3]. |
| Nature of Side Effects | Typically mild to moderate; often diminish with continued treatment [3]. |
| Hypoglycemia Risk | Unlike insulin or sulfonylureas, this compound alone does not cause hypoglycemia [3] [4]. |
| Management | Side effects can be minimized by gradual dose escalation and dietary adjustments [3]. |
For researchers and clinicians, here are the key considerations for using this compound in IGT, based on the pivotal trial and pharmacological data.
Dosage and Administration
Patient Selection and Monitoring
The evidence supports this compound as an effective pharmacological option for managing Impaired Glucose Tolerance and preventing the progression to type 2 diabetes. Its unique, gut-focused mechanism offers a distinct approach to glycemic control.
Voglibose is a potent competitive alpha-glucosidase inhibitor that was first discovered in 1981 and approved in Japan in 1994 for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus [1] [2]. As a synthetic compound with the chemical formula C₁₀H₂₁NO₇ and molecular weight of 267.28 g/mol, this compound belongs to the class of aminocyclitols and functions specifically within the gastrointestinal tract to delay carbohydrate digestion and absorption [3] [1]. Unlike other anti-diabetic medications that may exert systemic effects, this compound primarily acts locally within the intestinal lumen, where it reversibly inhibits membrane-bound intestinal alpha-glucosidase enzymes responsible for hydrolyzing oligosaccharides and disaccharides into absorbable monosaccharides [1].
The clinical significance of this compound stems from its targeted approach to managing postprandial glucose excursions, which are recognized as independent risk factors for diabetic complications, particularly cardiovascular diseases [4] [1]. By specifically addressing postprandial hyperglycemia, this compound complements the effects of other oral anti-diabetic agents and contributes to more comprehensive glycemic control. The drug has demonstrated particular utility in populations consuming high-carbohydrate diets, where postprandial glucose spikes are most pronounced [4]. Additionally, this compound has been investigated for its potential in preventing the progression from impaired glucose tolerance to overt type 2 diabetes, with studies showing significant risk reduction in high-risk populations [1].
From a clinical pharmacology perspective, this compound is characterized by minimal systemic absorption, with negligible metabolism in the liver and renal excretion, contributing to its favorable safety profile [1]. The lack of significant systemic exposure differentiates this compound from many other anti-diabetic medications and reduces the potential for systemic adverse effects. However, its localized action in the gastrointestinal tract does lead to characteristic side effects, primarily flatulence, diarrhea, and abdominal discomfort, resulting from increased carbohydrate fermentation in the colon [1]. The recommended dosing of this compound typically ranges from 0.2 mg to 0.3 mg administered three times daily before meals, with a maximum recommended dose of 0.6 mg three times daily to minimize gastrointestinal adverse effects while maintaining efficacy [1].
The fundamental mechanism of this compound's anti-diabetic action involves competitive inhibition of alpha-glucosidase enzymes located in the brush border of the small intestinal epithelium [1]. These membrane-bound enzymes, including sucrase, maltase, glucoamylase, and isomaltase, are normally responsible for the final steps of carbohydrate digestion, hydrolyzing oligosaccharides and disaccharides into monosaccharides (primarily glucose) that can be absorbed across the intestinal mucosa into the bloodstream [3]. By reversibly binding to these enzymes, this compound delays the digestion of complex carbohydrates, resulting in a slower and more prolonged absorption of glucose from the gastrointestinal tract [1].
The physiological consequence of this enzymatic inhibition is the attenuation of the rapid postprandial rise in blood glucose that typically occurs after carbohydrate-rich meals in diabetic patients. This mechanism is particularly important given that postprandial hyperglycemia contributes significantly to overall glycemic exposure as measured by HbA1c levels and represents an independent risk factor for cardiovascular complications in diabetes [4] [1]. Unlike sulfonylureas or insulin, this compound does not directly stimulate insulin secretion nor does it cause hypoglycemia when used as monotherapy, as its glucose-lowering effect is contingent upon carbohydrate consumption [1].
Table 1: Key Enzymatic Targets of this compound in the Small Intestine
| Enzyme Target | Substrate Specificity | Physiological Role | Effect of Inhibition |
|---|---|---|---|
| Sucrase | Sucrose | Hydrolyzes sucrose to glucose and fructose | Delays digestion of table sugar |
| Maltase-glucoamylase | Maltose, maltotriose | Hydrolyzes maltose and short-chain oligosaccharides to glucose | Slows breakdown of starch-derived sugars |
| Isomaltase | Isomaltose, alpha-limit dextrins | Hydrolyzes branch points in starch molecules | Delays complete digestion of complex carbohydrates |
A distinctive advantage of this compound over some other alpha-glucosidase inhibitors is its selective enzyme inhibition profile. Notably, this compound has no significant inhibitory activity against lactase, the enzyme responsible for lactose digestion, which explains why it does not cause lactose intolerance or related diarrheal symptoms that might occur with broader-spectrum enzyme inhibitors [1]. This selectivity contributes to its potentially improved gastrointestinal tolerability profile compared to other agents in the same class.
The timing of administration is crucial for this compound's therapeutic efficacy. Since the drug must be present in the intestinal lumen when carbohydrates arrive from the stomach, it is typically administered immediately before meals to ensure adequate enzyme inhibition during the digestive process [1]. The poorly absorbable nature of this compound ensures that its action remains primarily intraluminal, with minimal systemic exposure and consequently reduced risk of extra-intestinal adverse effects [1].
Beyond its primary mechanism of alpha-glucosidase inhibition, this compound exerts significant effects on the incretin system, particularly through the enhancement of glucagon-like peptide-1 (GLP-1) secretion [5] [6] [7]. GLP-1 is a critical incretin hormone produced primarily by intestinal L-cells in the distal jejunum, ileum, and colon in response to nutrient ingestion [8] [9]. The incretin effect refers to the phenomenon whereby oral glucose administration stimulates a much greater insulin secretory response compared to intravenous glucose administration, largely mediated by gut-derived hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) [9].
This compound enhances GLP-1 secretion through multiple interconnected mechanisms. Firstly, by delaying carbohydrate digestion and absorption, this compound causes undigested carbohydrates to reach the distal portions of the small intestine where L-cells are predominantly located [5] [6]. This increased delivery of carbohydrates to the lower gastrointestinal tract directly stimulates L-cells through multiple nutrient-sensing mechanisms, including sodium-coupled glucose transporters (SGLT) and various G protein-coupled receptors (GPCRs) that respond to nutrients and their metabolites [9]. The subsequent activation of these nutrient-sensing pathways triggers GLP-1 secretion into the circulation.
Table 2: this compound-Mediated Effects on GLP-1 Secretion and Metabolism
| Parameter | Effect of this compound | Significance |
|---|---|---|
| Fasting GLP-1 | Increased by 124% (p < 0.05) [5] | Enhances basal incretin tone |
| Postprandial GLP-1 | Increased by 94% (p < 0.001) [5] | Augments meal-stimulated incretin effect |
| GLP-1 Content in Gut | Increased [6] | Suggests enhanced production or storage |
| DPP-4 Activity | Decreased [6] | Prolongs half-life of active GLP-1 |
Research has demonstrated that this compound treatment significantly increases both basal and glucose-dependent GLP-1 secretion. In diabetic KKAy mice, this compound enhanced active GLP-1 levels by 124% in the fasting state and by 94% after oral glucose loading compared to untreated diabetic controls [5]. Similar findings were reported in ob/ob mice, where chronic this compound administration increased active GLP-1 levels through both enhanced secretion and reduced degradation by dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for rapid GLP-1 inactivation [6]. This dual mechanism—enhancing secretion while simultaneously inhibiting degradation—makes this compound particularly effective at elevating and sustaining physiologically active GLP-1 levels.
The functional consequences of increased GLP-1 activity are multifaceted. GLP-1 exerts its glucose-lowering effects through several mechanisms, including glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon release from pancreatic α-cells, delay of gastric emptying, and reduction of food intake through central appetite regulation [8] [9] [10]. These pleiotropic effects collectively contribute to improved glycemic control and may also provide benefits beyond glucose regulation, including potential cardioprotective and neuroprotective effects [8] [10].
The GLP-1 receptor (GLP-1R) is a class B G-protein coupled receptor widely expressed in various tissues, including pancreatic islet cells, the central nervous system, cardiovascular system, and gastrointestinal tract [8] [10]. Activation of GLP-1R by GLP-1 initiates a complex intracellular signaling cascade that begins with the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels [10]. This elevation in cAMP activates two primary effector pathways: protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC), which synergistically mediate the pleiotropic effects of GLP-1 [10].
In pancreatic β-cells, acute GLP-1R activation enhances glucose-stimulated insulin secretion through multiple mechanisms. PKA-mediated phosphorylation of ATP-sensitive potassium channels (K-ATP channels) leads to channel closure, membrane depolarization, and increased calcium influx through voltage-dependent calcium channels, thereby stimulating insulin exocytosis [10]. Simultaneously, EPAC activation enhances the sensitivity of the exocytotic machinery to calcium and promotes the mobilization and priming of insulin granules from the reserve pool to the readily releasable pool [10]. These coordinated actions result in the potentiation of glucose-stimulated insulin secretion without increasing the risk of hypoglycemia, as the insulinotropic effect of GLP-1 remains glucose-dependent.
This compound enhances GLP-1 signaling through multiple pathways including SCFA production and direct receptor activation.
This compound administration significantly alters the intestinal environment through its effects on the gut microbiota and their metabolic products. By delaying carbohydrate absorption in the small intestine, this compound increases the delivery of undigested carbohydrates to the distal gut, where they serve as substrates for microbial fermentation [5]. This fermentation process generates various short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which have been shown to increase significantly following this compound treatment [5].
These SCFAs exert multiple beneficial effects on glucose metabolism and intestinal function. They directly stimulate GLP-1 secretion from intestinal L-cells through activation of specific G-protein coupled receptors, particularly GPR43 (FFAR2) and GPR41 (FFAR3) [5] [9]. Additionally, SCFAs enhance the expression of monocarboxylate transporters (MCT1 and SMCT1) in the intestinal epithelium, facilitating SCFA absorption and amplifying their systemic effects [5]. Butyrate, in particular, serves as the primary energy source for colonocytes and contributes to the maintenance of intestinal barrier integrity, while acetate and propionate can enter the portal circulation and exert systemic metabolic effects, including improved insulin sensitivity and reduced hepatic gluconeogenesis.
Emerging research has revealed that this compound exerts significant anti-inflammatory effects within the intestinal microenvironment. In diabetic KKAy mice, this compound treatment notably reduced the proportion of pro-inflammatory macrophages (CD11c+ F4/80+) in the ileum and decreased the expression of key inflammatory mediators, including nuclear factor kappa B (NF-κB) [5] [7]. Concurrently, this compound enhanced the expression of tight junction proteins such as zonula occludens-1 (ZO-1) and occludin, which play critical roles in maintaining intestinal barrier integrity and preventing the translocation of pro-inflammatory bacterial components into the systemic circulation [5].
Another significant mechanism involves the modulation of endoplasmic reticulum stress (ERS). This compound has been shown to attenuate inositol-requiring protein 1α (IRE1α)-X-box binding protein 1 (XBP1)-mediated endoplasmic reticulum stress in the ileum of diabetic mice [5] [7]. Chronic endoplasmic reticulum stress has been implicated in the pathogenesis of insulin resistance and β-cell dysfunction in type 2 diabetes, and its amelioration by this compound represents a novel mechanism contributing to its therapeutic efficacy. The reduction in ER stress may result from improved metabolic homeostasis and decreased inflammatory signaling, creating a positive feedback loop that further enhances insulin sensitivity and β-cell function.
Preclinical investigations using various animal models of diabetes have provided compelling evidence for this compound's mechanisms of action and therapeutic potential. In diabetic KKAy mice, an established model of type 2 diabetes, this compound treatment (1 mg/kg daily for 8 weeks) significantly improved multiple parameters of glycemic control, including reduced fasting blood glucose, postprandial blood glucose, and glycated hemoglobin (HbA1c) levels [5]. These improvements in glucose homeostasis were accompanied by enhanced GLP-1 secretion, as evidenced by significant increases in both fasting and glucose-stimulated active GLP-1 levels [5].
Further mechanistic insights were gained from studies in ob/ob mice, which demonstrated that chronic this compound administration increased active GLP-1 levels through a dual mechanism: enhancing GLP-1 secretion from intestinal L-cells while simultaneously decreasing dipeptidyl peptidase-4 (DPP-4) activity, the enzyme responsible for rapid GLP-1 degradation [6]. This combination of increased production and decreased clearance resulted in substantially elevated levels of physiologically active GLP-1, contributing to improved glucose tolerance and insulin sensitivity.
Table 3: Key Experimental Findings from Preclinical Studies
| Study Model | Treatment Protocol | Key Findings | Reference |
|---|
| KKAy mice | 1 mg/kg/day for 8 weeks | • 124% increase in fasting GLP-1 • 94% increase in post-glucose GLP-1 • Increased acetic & propionic acid • Reduced pro-inflammatory macrophages • Ameliorated endoplasmic reticulum stress | [5] [7] | | ob/ob mice | Chronic administration | • Increased active GLP-1 levels • Enhanced GLP-1 secretion • Decreased DPP-4 activity • Increased gut GLP-1 content | [6] | | Rabbit ischemia-reperfusion model | Oral administration | • Cardioprotective effects • GLP-1 receptor-dependent mechanism • Activation of PI3K-Akt-eNOS pathway | [6] |
The intestinal effects of this compound have been characterized in considerable detail in these preclinical models. Histopathological analyses revealed that this compound treatment ameliorated diabetes-associated ileal damage, including epithelial injury, crypt fusion, submucosal and mucosal hypertrophy, and inflammatory cellular infiltrate [5]. These structural improvements were accompanied by functional enhancements in intestinal barrier integrity and reductions in systemic inflammatory markers, suggesting that this compound's benefits extend beyond glycemic control to include restoration of gastrointestinal health in the context of diabetes.
Clinical evidence from human studies supports the preclinical findings and demonstrates this compound's efficacy in real-world settings. A recent large, real-world observational study conducted across 50 centers in India evaluated the effectiveness of a fixed-dose combination containing this compound, metformin, and glimepiride in 515 patients with uncontrolled type 2 diabetes [4]. After 12 weeks of treatment, significant improvements were observed in multiple glycemic parameters, including a 13.77% reduction in HbA1c (mean change of 1.25%), a 23.69% reduction in fasting blood glucose (mean change of 44.61 mg/dL), and a 24.57% reduction in postprandial blood glucose (mean change of 70.46 mg/dL) [4].
Notably, this study also demonstrated a significant reduction in body weight (4.43% decrease, mean change of 3.21 kg), which is particularly relevant given that many anti-diabetic medications, particularly insulin and sulfonylureas, are associated with weight gain [4]. The weight-reducing effect of this compound likely results from multiple mechanisms, including reduced carbohydrate absorption, enhanced GLP-1 signaling (which promotes satiety and reduces food intake), and possibly changes in gut microbiota composition and function.
Comprehensive mechanism of this compound action integrating intestinal and incretin effects leading to metabolic improvements.
Additional clinical studies have investigated the effects of this compound on specific patient populations. In elderly patients and those with hepatic dysfunction or mild to moderate renal impairment, this compound has demonstrated particular utility due to its primarily local action within the gastrointestinal tract and minimal systemic exposure [1]. This pharmacological profile reduces the risk of systemic adverse effects and drug interactions, making this compound a valuable option for patients with comorbidities or those taking multiple medications.
The preventive potential of this compound has been evaluated in individuals with impaired glucose tolerance. The STOP-NIDDM trial, while primarily investigating acarbose, demonstrated that alpha-glucosidase inhibitors as a class can reduce the risk of progression from impaired glucose tolerance to overt type 2 diabetes [1]. Specifically for this compound, a study by Kawamori et al. showed that treatment significantly lowered the risk of progression to type 2 diabetes in high-risk Japanese subjects with impaired glucose tolerance compared to placebo (hazard ratio 0.595), and significantly more subjects in the this compound group achieved normoglycemia [1].
The unique mechanistic profile of this compound, combining immediate alpha-glucosidase inhibition with multifaceted enhancement of the incretin system, positions it as a valuable therapeutic option in the management of type 2 diabetes. Its complementary mechanisms with other anti-diabetic agents make it particularly suitable for combination therapy, as demonstrated by the effectiveness of fixed-dose combinations containing this compound, metformin, and sulfonylureas [4]. These combinations leverage the distinct but synergistic mechanisms of action of each component, resulting in enhanced glycemic control while potentially mitigating the adverse effects associated with higher doses of individual agents.
The gut-centric action of this compound aligns with growing recognition of the importance of the gastrointestinal system in metabolic regulation. Beyond its immediate effects on carbohydrate digestion, this compound's ability to modulate the gut microbiota, increase SCFA production, reduce intestinal inflammation, and ameliorate endoplasmic reticulum stress represents a multimodal approach to diabetes management that addresses several pathophysiological aspects of the disease [5] [7]. These pleiotropic effects may explain some of the metabolic benefits observed with this compound therapy that extend beyond what would be expected from alpha-glucosidase inhibition alone.
Future research directions should focus on further elucidating the molecular mechanisms underlying this compound's effects on intestinal inflammation and endoplasmic reticulum stress, as these pathways represent potential therapeutic targets for novel anti-diabetic agents. Additionally, more detailed characterization of this compound's impact on the gut microbiome and its metabolic outputs could provide insights into individualized treatment approaches based on patients' microbial profiles. The potential applications of this compound in non-alcoholic fatty liver disease (NAFLD), cardiovascular protection, and other metabolic disorders also warrant further investigation, given the interconnected nature of these conditions and the pleiotropic effects observed with GLP-1 receptor activation [8] [10].
From a drug development perspective, this compound represents an interesting template for designing agents that target the gut-incretin axis. The development of novel formulations, such as the this compound oral disintegrating tablet, has already demonstrated improved medication compliance, which could translate to better long-term glycemic control [1]. Further innovations in drug delivery systems that optimize the gastrointestinal distribution and duration of action of this compound could enhance its efficacy while minimizing gastrointestinal adverse effects.
This compound is a synthetic compound belonging to the class of aminocyclitols and was first launched in Japan in 1994 [1] [2]. It is characterized as a small molecule with the chemical formula C10H21NO7 [1]. Unlike some other anti-diabetic agents, this compound acts locally within the gastrointestinal tract, is minimally absorbed systemically, and has a favorable profile for use in diverse patient populations [3] [4].
This compound exerts its anti-hyperglycemic effect through reversible, competitive inhibition of membrane-bound intestinal alpha-glucosidases [3] [5]. The diagram below illustrates its primary mechanism and subsequent physiological effects.
This compound inhibits alpha-glucosidase enzymes, delaying carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia and increasing GLP-1 secretion.
This compound is indicated for managing postprandial hyperglycemia across various therapeutic scenarios in diabetes management [1] [3] [4].
Clinical trials and real-world studies demonstrate that this compound effectively improves key glycemic parameters, particularly postprandial glucose and HbA1c.
The 12-week prospective, observational VICTORY study in India provided real-world evidence for this compound use [9].
Table 1: Efficacy Outcomes from the VICTORY Real-World Study (12 Weeks, n=1,365) [9]
| Parameter | Baseline (Mean) | Week 12 (Mean) | Mean Change (Δ) | P-value |
|---|---|---|---|---|
| HbA1c (%) | 8.27% | 7.29% | -0.98% | < 0.001 |
| Fasting Blood Glucose (mg/dL) | 146.2 mg/dL | 119.1 mg/dL | -27.1 mg/dL | < 0.001 |
| Postprandial Blood Glucose (mg/dL) | 231.9 mg/dL | 179.7 mg/dL | -52.2 mg/dL | < 0.001 |
| Body Weight (kg) | 71.4 kg | 70.4 kg | -1.00 kg | 0.121 (NS) |
NS: Not Significant
This compound is generally well-tolerated, with most adverse effects being mild to moderate and primarily gastrointestinal due to its localized mechanism of action.
Table 2: Adverse Drug Reactions Associated with this compound
| Category | Common Adverse Reactions (< 1-20%) | Serious/Rare Adverse Reactions |
|---|---|---|
| Gastrointestinal | Flatulence, Diarrhea, Abdominal pain/discomfort, Bloating, Abdominal fullness, Nausea [8] [6] [4] | Pneumatosis intestinalis (gas cysts in the bowel wall) [8] [4] |
| Hepatic | Asymptomatic elevation of liver enzymes (up to 20%) [4] | Severe cholestasis, Hepatitis (hypersensitivity) [4] |
| Metabolic | - | Hypoglycemia (especially when combined with other antidiabetics) [4] |
| Neurological | Dizziness (transient, soon after dose) [4] | - |
| Dermatological | Skin rash [8] | - |
For researchers designing studies involving this compound, key methodological details from clinical trials provide a foundation for protocol development.
Voglibose is a competitive alpha-glucosidase inhibitor (AGI) used primarily for managing postprandial hyperglycemia (PPHG) in Type 2 Diabetes Mellitus (T2DM). First discovered in Japan in 1981 and approved for clinical use in 1994, it acts locally in the gastrointestinal tract to delay carbohydrate digestion and absorption [1] [2]. This agent is particularly significant in Asian populations with high-carbohydrate diets, where PPHG is a prominent clinical challenge [3].
This compound's structure features a valiolamine moiety connected to a propanediol moiety via a nitrogen bridge, which is critical for its high-affinity binding to digestive enzymes [2]. Its IC₅₀ values against porcine intestinal maltase and sucrase are approximately 1.5 × 10⁻² µM and 4.6 × 10⁻³ µM, respectively, demonstrating potent inhibitory activity [2].
This compound exerts its antihyperglycemic effects through several interconnected mechanisms, primarily targeting intestinal carbohydrate digestion with additional systemic benefits.
Figure 1: Multimodal Mechanism of Action of this compound in Glycemic Control
This compound reversibly and competitively inhibits membrane-bound intestinal alpha-glucosidases including sucrase, maltase, isomaltase, and glucoamylase in the brush border of the small intestine [1] [2]. This inhibition delays the conversion of complex carbohydrates, oligosaccharides, and disaccharides into absorbable monosaccharides (primarily glucose), thereby reducing the rate of glucose absorption and blunting postprandial blood glucose excursions [4] [2].
Unlike acarbose, this compound has no inhibitory activity against pancreatic alpha-amylase and lactase, which may contribute to its differentiated gastrointestinal side effect profile [1] [2].
Beyond its local intestinal action, this compound influences incretin hormones:
Recent research indicates this compound may also improve intestinal homeostasis by increasing beneficial short-chain fatty acids (SCFAs) like acetic acid and propionic acid, reducing pro-inflammatory macrophages, attenuating endoplasmic reticulum stress, and enhancing tight junction protein expression [5].
This compound exhibits pharmacokinetic properties optimized for local intestinal activity with minimal systemic exposure.
Table 1: Comprehensive Pharmacokinetic Properties of this compound
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Absorption | Poorly absorbed after oral administration; plasma concentrations often undetectable [1] [4]. | Primarily acts locally within GI tract; minimal systemic effects. |
| Metabolism | Negligible hepatic metabolism; no identified metabolites [1] [4]. | Low risk of hepatic interactions; no active metabolites. |
| Excretion | Negligible renal excretion [1]. | Safe in patients with renal impairment; no dose adjustment needed. |
| Protein Binding | Not available (due to poor absorption) [4]. | Unlikely to cause protein-binding displacement interactions. |
| Half-life (t₁/₂) | Approximately 4.08 hours when reported with metformin [4]. | Supports thrice-daily (TID) dosing regimen before meals. |
| Tmax | ~2.5 hours (when reported with metformin) [4]. | Consistent with delayed gastrointestinal activity. |
The negligible absorption and metabolism profile contribute to this compound's favorable drug interaction potential and safety in special populations, including the elderly and those with hepatic or renal impairment [6] [1].
This compound is approved for several glycemic control indications with emerging applications under investigation.
Table 2: Evidence-Based Therapeutic Indications and Applications of this compound
| Indication / Application | Dosage Regimen | Level of Evidence | Key Clinical Outcomes |
|---|---|---|---|
| T2DM: Monotherapy or Combination | 0.2-0.3 mg TID before meals [1]. | Approved; Multiple RCTs [1] [3]. | Reduces PPBG, HbA1c (0.5-1.6%), weight neutral or loss [1] [3]. |
| Fixed-Dose Combination with Metformin | This compound (0.2 mg) + Metformin (250/500 mg) TID [3]. | Phase 3 RCT [3]. | Superior HbA1c reduction (-1.62%) vs. metformin alone (-1.31%); significant weight loss [3]. |
| Prevention of T2DM in IGT | 0.2 mg TID before meals [1]. | RCT (Kawamori et al.) [1]. | 40.5% risk reduction for progression to T2DM vs. placebo [1]. |
| Adjunct to Insulin Therapy | 0.2-0.3 mg TID before meals [1]. | Clinical studies [1]. | Improves PPBG and HbA1c in inadequately controlled patients [1]. |
| Glycogen Storage Disease Type Ib | 0.1 mg with lunch and dinner [1]. | Clinical reports [1]. | Reduces hypoglycemic episodes [1]. |
| Investigational: Anti-melanogenic | Topical formulations (50-100 µM) [7]. | In vitro and preliminary data [7]. | Inhibits tyrosinase, melanin synthesis; potential for hyperpigmentation disorders [7]. |
This compound demonstrates a low drug interaction potential due to its minimal systemic absorption and lack of significant metabolism [6]. Critical evaluation of clinical data suggests that the absorption and bioavailability of many coadministered drugs are not meaningfully affected from a clinical perspective [6].
Table 3: Clinically Evaluated Drug-Drug Interactions with this compound
| Interacting Drug | Interaction Outcome | Clinical Management |
|---|---|---|
| Dapagliflozin (SGLT2 inhibitor) | No clinically significant PK interaction; geometric ratio for AUC with/without this compound: 1.009 (90% CI: 0.954-1.067) [8]. | Can be co-administered without dose adjustment [8]. |
| Metformin | No pharmacokinetic interaction observed; safe and effective FDC [3]. | Fixed-dose combination available and recommended [3]. |
| Sulfonylureas | Additive glycemic effect; may diminish insulinotropic and weight-increasing effects of sulfonylureas [1]. | Monitor for enhanced hypoglycemic effect. |
| Digestive Enzymes | Potential antagonism of effect (theoretical) [6]. | Avoid concurrent administration. |
A representative Phase 3 trial design for evaluating this compound efficacy in drug-naïve T2DM patients [3]:
A standardized open-label, two-period, crossover design to assess the effect of this compound on other drugs [8]:
Recent nanotechnology approaches have been employed to enhance this compound delivery:
These advanced formulations aim to improve bioavailability and therapeutic efficacy, with in vivo studies in Sprague-Dawley rats showing promising antidiabetic effects [9].
This compound remains an important therapeutic option for managing postprandial hyperglycemia, particularly in populations with high-carbohydrate diets. Its unique mechanism of action, favorable safety profile, and low interaction potential make it suitable for combination therapy across diverse patient populations.
Future research directions include:
This compound is a potent alpha-glucosidase inhibitor used for managing type 2 diabetes. It acts within the gastrointestinal tract to delay glucose absorption and reduce post-prandial blood glucose peaks [1]. A significant challenge in analyzing this compound in pharmaceutical tablets is its very low dosage (e.g., 0.2 or 0.3 mg per tablet) and its structure as a carbohydrate, which lacks natural chromophore or fluorophore groups, making sensitive detection difficult [1]. This necessitates highly sensitive analytical methods like LC-MS/MS, which avoids the need for complex derivatization required by other techniques [2].
The following diagram illustrates the complete experimental procedure from sample preparation to final quantification:
1. Chemical and Reagents:
2. Instrumentation:
1. Standard and Sample Preparation
2. Liquid Chromatography Conditions The table below summarizes typical LC conditions for this compound separation:
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Ammonium acetate buffer (e.g., 10 mM) : Acetonitrile (isocratic or gradient) |
| Flow Rate | 0.5 - 1.0 mL/min (may require splitting before MS) |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
3. Mass Spectrometric Detection The table below summarizes typical MS/MS conditions for this compound detection:
| Parameter | Specification |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), positive mode [2] |
| Precursor Ion (m/z) | 268.1 [3] [2] |
| Detection Mode | Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) [3] [2] |
| Source Temperature | Optimize for sensitivity (e.g., 100-150 °C) |
| Desolvation Gas | Nitrogen or Argon, optimize flow |
| Cone Voltage / Collision Energy | Optimize for maximum response of precursor and product ions |
The developed LC-MS/MS method should be validated according to ICH guidelines. Key parameters and typical results are summarized below:
| Validation Parameter | Result / Description |
|---|---|
| Linearity & Range | 25 - 1200 ng/mL with correlation coefficient (r²) > 0.999 [2] |
| Limit of Detection (LOD) | 1.5 - 18 ng/mL [3] [2] |
| Limit of Quantification (LOQ) | 3.0 ng/mL [2] |
| Accuracy (% Recovery) | 98 - 102% [2] |
| Precision (% RSD) | < 2% for both repeatability and intermediate precision |
Specific Applications: The validated method is successfully applicable for:
This application note provides a robust and sensitive LC-MS/MS method for the quantification of this compound in low-dose tablet formulations. The method is fully validated, demonstrating excellent linearity, precision, and accuracy, making it suitable for routine quality control analyses, including assay and content uniformity testing in pharmaceutical development.
This compound is a potent alpha-glucosidase inhibitor used for managing type 2 diabetes. A significant challenge in its analysis is its low dosage in tablets (0.2 mg or 0.3 mg) and the fact that it is a carbohydrate lacking natural chromophores, making direct UV detection difficult [1]. Consequently, specialized methods have been developed for its quantification in pharmaceutical formulations.
The table below summarizes the core characteristics of the established methods:
| Method | Detector / Technique | Key Feature / Derivative | Reported LOD | Reported LOQ | Linear Range |
|---|---|---|---|---|---|
| LC-MS/MS [2] [1] | Mass Spectrometer (ESI+) | Direct analysis; no derivatization required | 1.5 ng/mL [2] | 3.0 ng/mL [2] | 25 - 1200 ng/mL [2] |
| HPLC-FD [1] | Fluorescence Detector (FD) | Post-column derivatization with taurine | Not Specified | Not Specified | Demonstrated for tablet analysis |
| UV Spectrophotometry [3] | UV Spectrophotometer | Direct detection in 0.1N NaOH at 214.5 nm | Not Specified | Not Specified | 5 - 25 μg/mL |
This method is suitable for direct, sensitive quantification of this compound and is ideal for content uniformity tests [2] [1].
LC-MS/MS Workflow for this compound
This method is recommended when an MS detector is unavailable. It involves converting this compound into a fluorescent compound for highly sensitive detection [1].
HPLC-FD with Post-Column Derivatization
All developed methods must be validated according to international guidelines like ICH Q2(R1) to ensure reliability and reproducibility [3]. The table below outlines the key validation parameters and typical targets for a method like the stability-indicating UV assay [3]:
| Parameter | Validation Requirement | Typical Target (e.g., UV Method) |
|---|---|---|
| Linearity | A series of concentrations analyzed to establish a linear relationship. | Correlation coefficient (r²) ≥ 0.999 [3]. |
| Range | The interval between the upper and lower concentration levels of analyte. | Demonstrated from 5-25 μg/mL [3]. |
| Precision | The closeness of agreement between a series of measurements. | % RSD for intra-day & inter-day precision < 2% [3]. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of drug from spiked samples: 98-102% [3]. |
| LOD & LOQ | The lowest amount of analyte that can be detected or quantified. | LOD and LOQ are determined and reported (e.g., LOQ of 3.0 ng/mL for LC-MS/MS) [2]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The method should be able to detect this compound in the presence of its degradation products [3]. |
Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive pancreatic β-cell dysfunction. The management of T2DM often requires a multi-targeted therapeutic approach to address its multifaceted pathophysiology [1]. The fixed-dose combination (FDC) of voglibose (an alpha-glucosidase inhibitor), metformin (a biguanide), and glimepiride (a sulfonylurea) represents a rational polytherapeutic strategy that simultaneously targets postprandial hyperglycemia, insulin resistance, and insulin secretion deficiency.
This compound acts primarily by competitively inhibiting alpha-glucosidase enzymes in the small intestine, thereby delaying the digestion and absorption of complex carbohydrates and reducing postprandial blood glucose excursions [2]. Metformin's primary mechanism of action involves activation of the AMP-activated protein kinase (AMPK) pathway, which reduces hepatic gluconeogenesis and improves peripheral insulin sensitivity [1]. Glimepiride stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels (KATP), leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis [3]. This complementary mechanism of action provides a synergistic approach to glycemic control, addressing fasting plasma glucose, postprandial glucose, and overall glycemic variability.
Recent clinical studies and real-world evidence have consistently demonstrated the efficacy of the this compound, metformin, and glimepiride combination in T2DM management. The table below summarizes key quantitative findings from recent investigations.
Table 1: Clinical Efficacy Data of this compound, Metformin, and Glimepiride Combination Therapy
| Study Type | Patient Population | Key Efficacy Findings | Reference |
|---|---|---|---|
| Clinician Perspective Study (n=472) | Indian clinicians managing T2DM | 80% reported effectiveness in managing all aspects of the glycemic hexad (fasting glucose, postprandial glucose, HbA1c, glycemic variability, overall and nocturnal hypoglycemia) [4]. | |
| Randomized Controlled Trial | Drug-naïve, newly diagnosed T2DM patients | This compound+metformin resulted in significantly greater HbA1c reduction (-1.62%) vs metformin alone (-1.31%); Significant weight loss advantage (-1.63 kg vs -0.86 kg) [5]. | |
| Retrospective Observational Study (n=8,587) | Indian T2DM patients in routine practice | Most prescribed strength: glimepiride 1 mg, metformin 500 mg, this compound 0.2 mg (40.14% of patients); Preferred dosing: once daily (52.92% of patients) [6]. |
A large-scale, real-world study provides insights into the practical application of this triple FDC therapy. The following table details the usage patterns observed across 8,587 patients in India.
Table 2: Prescribing Patterns of FDC of Glimepiride, Metformin, and this compound (n=8,587) [6]
| Parameter | Most Common Pattern | Additional Data |
|---|---|---|
| Most Prescribed FDC Strength | Glimepiride 1 mg / Metformin 500 mg / this compound 0.2 mg (40.14%) | Glimepiride 2 mg / Metformin 500 mg / this compound 0.2 mg (22.17%); Glimepiride 2 mg / Metformin 500 mg / this compound 0.3 mg (18.04%) |
| Preferred Dosing Frequency | Once daily (52.92%) | Twice daily (47.41%) |
| Most Common Treatment Duration | 1-3 months (48.78%) | 3-6 months (22.46%); 6-12 months (12.72%) |
| Patient Profile | Mean age: 54.91 years; Male (68%); Mean BMI: 28.41 kg/m² | 35.23% newly diagnosed; 54.79% had family history of diabetes |
Understanding the distinct pharmacokinetic and pharmacodynamic profiles of each component is crucial for predicting efficacy, safety, and potential drug interactions.
Table 3: Pharmacological Properties of Individual Components
| Parameter | This compound | Metformin | Glimepiride |
|---|---|---|---|
| Drug Class | Alpha-glucosidase inhibitor [2] | Biguanide [1] | Sulfonylurea (second-generation) [3] |
| Mechanism of Action | Competitive inhibition of intestinal alpha-glucosidase enzymes, delaying carbohydrate absorption [2] | AMPK activation, reducing hepatic gluconeogenesis and improving insulin sensitivity [1] | Blockade of pancreatic β-cell KATP channels, stimulating insulin secretion [3] |
| Absorption | Slowly and poorly absorbed [2] | Cmax: 1.38 mcg/ml; tmax: 2.5 hours (in combination with this compound) [2] | Completely absorbed; tmax: 2-3 hours [3] |
| Metabolism | Minimal metabolism [2] | Not significantly metabolized | Hepatic, primarily via CYP2C9 to active (M1) and inactive (M2) metabolites [3] |
| Half-life | ~4.08 hours (with metformin) [2] | ~4.08 hours (with this compound) [2] | 5-9 hours [3] |
| Excretion | Not specified | Not specified | Urine (60%) and feces (40%) as metabolites [3] |
A clinical study investigating the pharmacokinetic interaction between glimepiride and Ojeok-san (OJS), a traditional herbal medicine, found that OJS co-administration reduced the systemic exposure of glimepiride, with the geometric mean ratio (GMR) of AUC~0-24h~ being 0.8592 (90% CI: 0.7923, 0.9318). This highlights the importance of screening for potential herb-drug interactions in clinical practice [7].
This protocol outlines a method for evaluating the efficacy and safety of the triple FDC, based on designs used in recent clinical studies [4] [5].
This protocol is designed to investigate the synergistic effects of the triple combination on insulin signaling pathways.
The following diagram illustrates the complementary mechanisms of action of this compound, metformin, and glimepiride in different target tissues.
The following flowchart outlines the key stages in the preclinical and clinical development of the triple FDC therapy.
The safety profile of the triple FDC is generally consistent with the known profiles of its individual components. Gastrointestinal adverse events, commonly associated with both this compound and metformin, are frequently reported but are often transient and manageable [5]. The risk of hypoglycemia, a concern with sulfonylureas like glimepiride, appears to be mitigated in this combination; studies have reported a low incidence of hypoglycemic events, which may be attributed to the complementary mechanisms of action that help stabilize postprandial glucose excursions and reduce glycemic variability [4] [5]. Furthermore, the combination has been found suitable for use in elderly patients, with 66% of experts in one survey preferring the this compound + sulfonylurea + metformin FDC for elderly patients with elevated postprandial glucose levels [4].
The fixed-dose combination of this compound, metformin, and glimepiride represents a rational and effective therapeutic strategy for the comprehensive management of T2DM. By targeting multiple pathophysiological defects simultaneously, this triple therapy offers robust glycemic control encompassing both fasting and postprandial glucose, reduces HbA1c, minimizes glycemic variability, and potentially lowers hypoglycemia risk. Real-world evidence supports its widespread use in clinical practice, particularly in populations with high carbohydrate intake. The provided experimental protocols and mechanistic insights offer researchers and drug development professionals a foundation for further investigation and optimization of this combination therapy.
Voglibose, a potent competitive alpha-glucosidase inhibitor, represents an important therapeutic option for enhancing glycemic control when used as an adjunct to insulin therapy in diabetes management. This approach specifically addresses postprandial hyperglycemia (PPHG)—a key determinant of overall glycemic control that often persists despite insulin treatment. By delaying carbohydrate digestion and absorption in the small intestine through reversible inhibition of alpha-glucosidase enzymes, this compound complements the peripheral glucose-lowering effects of insulin, resulting in significant reductions in HbA1c, postprandial glucose excursions, and glycemic variability. The unique pharmacological profile of this compound, characterized by minimal systemic absorption and primarily local gastrointestinal action, offers a favorable safety profile with minimal risk of systemic adverse effects or hypoglycemia when properly administered. These application notes provide comprehensive protocols for implementing this compound as an add-on to insulin therapy, supported by clinical evidence, mechanistic insights, and practical guidance for researchers and clinicians involved in diabetes drug development and treatment optimization.
The foundation for this compound as an adjunct to insulin therapy rests on substantial clinical evidence demonstrating its efficacy in improving glycemic control through complementary mechanisms of action. A prospective multicenter observational study (VICTORY) involving 1,365 patients with type 2 diabetes demonstrated that this compound therapy resulted in a mean reduction of 0.98% in HbA1c (from 8.27% to 7.29%, p<0.001) over 12 weeks, with significant decreases in both fasting blood glucose (27.1 mg/dL) and postprandial blood glucose (52.2 mg/dL) levels [1]. Importantly, this large real-world study confirmed the effectiveness of this compound across various therapeutic regimens, with 74.7% of participants receiving it as add-on therapy to other antidiabetic drugs [1].
A specialized study utilizing flash continuous glucose monitoring (FreeStyle Libre Pro) provided detailed insights into this compound's impact on glycemic variability in Indian patients with type 2 diabetes receiving stable doses of metformin or metformin+sulfonylurea. The addition of this compound significantly reduced the average number of glycemic excursions per day, percent time spent above target glucose range, mean postprandial glucose area under the curve, and mean amplitude of glycemic excursion (MAGE)—considered the gold standard for assessing glycemic variability [2]. This reduction in glycemic variability is particularly significant given that GV imposes harmful effects on the arterial wall and is considered an important determinant of cardiovascular damage through endothelial dysfunction, oxidative stress, and activation of inflammation and coagulation mechanisms [2].
Table 1: Summary of Key Clinical Outcomes with this compound Add-on Therapy
| Parameter | Baseline Mean | Post-Treatment Mean | Mean Change | Study Duration |
|---|---|---|---|---|
| HbA1c (%) | 8.27 | 7.29 | -0.98% (p<0.001) | 12 weeks [1] |
| Fasting Blood Glucose (mg/dL) | 146.2 | 119.1 | -27.1 mg/dL (p<0.001) | 12 weeks [1] |
| Postprandial Blood Glucose (mg/dL) | 231.9 | 179.7 | -52.2 mg/dL (p<0.001) | 12 weeks [1] |
| Body Weight (kg) | 71.4 | 70.4 | -1.00 kg (p=0.121) | 12 weeks [1] |
| Glycemic Excursions (number/day) | Not specified | Not specified | Significant reduction (p<0.05) | 14 weeks [2] |
This compound as an adjunct to insulin therapy offers particular advantages in specific patient populations. For elderly patients and those with hepatic dysfunction or mild to moderate renal impairments in whom other oral hypoglycemic agents are contraindicated or need to be used with caution, this compound presents a valuable therapeutic option due to its minimal systemic absorption and metabolism [3]. Additionally, this compound has shown utility in managing steroid-induced diabetes mellitus, though clinical data in this setting remain limited [3]. The combination also benefits patients with pronounced postprandial hyperglycemia despite apparently adequate fasting glucose control with insulin, addressing a critical gap in diabetes management that significantly contributes to overall glycemic burden [3].
This compound exerts its antihyperglycemic effects through a reversible inhibition of membrane-bound intestinal alpha-glucosidase hydrolase enzymes, which normally hydrolyze oligosaccharides and disaccharides to glucose and other monosaccharides in the brush border of the small intestine [3]. By competitively inhibiting these carbohydrate-digestive enzymes—including sucrose, maltose, and isomaltase—this compound delays the digestion and absorption of dietary polysaccharides, resulting in a significant reduction in postprandial hyperglycemia [3] [4]. Unlike acarbose, this compound has no inhibitory activity against lactase, therefore it does not cause lactose intolerance and diarrhea, contributing to its improved gastrointestinal tolerability profile [3].
The molecular structure of this compound, classified as an aminocyclitol, resembles that of monosaccharides, allowing it to serve as a competitive substrate for the alpha-glucosidase enzymes. This competition occurs at the terminal, non-reducing end of oligosaccharides, where the enzyme normally cleaves to release absorbable monosaccharides. The inhibition constant (Ki) of this compound for these enzymes is significantly lower than the Michaelis constant (Km) for natural substrates, resulting in potent inhibition even at low doses [5] [4].
Beyond its primary mechanism, this compound demonstrates several additional physiological effects that contribute to its therapeutic efficacy. Research has revealed that this compound treatment results in an increased release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion and insulin sensitivity [3] [6]. Animal studies using type 2 diabetic KKAy mice have demonstrated that this compound significantly enhances basal- and glucose-dependent GLP-1 secretion, contributing to improved glycemic control [6]. This effect on GLP-1 secretion may represent an important secondary mechanism that complements the drug's primary action on carbohydrate digestion.
Additionally, this compound has been shown to modulate short-chain fatty acid (SCFA) composition in the gut, significantly increasing concentrations of beneficial SCFAs including acetic acid and propionic acid, while decreasing isohexanoic and hexanoic acids [6]. These SCFAs play essential roles in the secretion of intestinal peptides, including GLP-1, and contribute to improved metabolic outcomes. Furthermore, this compound administration increases the protein abundance of monocarboxylate transporter 1 (MCT1) and sodium-coupled monocarboxylate transporter 1 (SMCT1) in the ileum, enhancing the biological effects of SCFAs [6].
The combination of this compound with insulin creates a synergistic therapeutic approach that addresses multiple pathophysiological defects in diabetes. While insulin primarily regulates glucose metabolism in peripheral tissues and suppresses hepatic glucose production, this compound targets the intestinal phase of carbohydrate digestion, specifically addressing the postprandial glucose excursions that often persist despite insulin therapy [3]. This complementary action allows for more comprehensive glycemic control without significantly increasing the risk of hypoglycemia, as this compound does not stimulate insulin secretion [4].
Table 2: Mechanisms of Action: this compound and Insulin Synergy
| Therapeutic Agent | Primary Mechanism | Secondary Mechanisms | Site of Action |
|---|---|---|---|
| This compound | Competitive inhibition of alpha-glucosidase enzymes | Enhanced GLP-1 secretion; Modulation of SCFA composition; Reduced glycemic variability | Primarily gastrointestinal tract |
| Insulin | Enhancement of peripheral glucose uptake; Suppression of hepatic glucose production | Inhibition of lipolysis and proteolysis | Systemic (muscle, liver, adipose tissue) |
| Combined Effect | Reduces carbohydrate load from diet while improving peripheral utilization | Complementary effects on pre- and post-absorptive glucose regulation | Multisystem approach |
The implementation of this compound as an adjunct to insulin therapy requires careful consideration of dosing and titration strategies to optimize efficacy while minimizing adverse effects. For patients with type 2 diabetes receiving insulin therapy, the recommended initial dose of this compound is 0.2 mg three times daily immediately before each meal [3]. Dosage titration may be considered based on therapeutic response and tolerability, with the maximum recommended dose not exceeding 0.3 mg three times daily (total daily dose of 0.9 mg) [3] [2].
The dose escalation protocol should follow a stepwise approach: begin with 0.2 mg TID before meals for 2-4 weeks; assess postprandial glucose response and gastrointestinal tolerability; if adequate glycemic control is not achieved and the medication is well-tolerated, increase to 0.3 mg TID before meals; and continue monitoring with periodic HbA1c, fasting glucose, and postprandial glucose measurements [3] [2]. For patients experiencing gastrointestinal adverse effects, temporary dose reduction to 0.2 mg once or twice daily with gradual re-escalation may improve tolerability. Additionally, the use of a This compound oral disintegrating tablet (VODT) formulation, where available, may improve medication compliance, which could lead to improved glycemic control [3].
Appropriate patient selection is crucial for the successful implementation of this compound as an adjunct to insulin therapy. Ideal candidates include type 2 diabetes patients with inadequate postprandial glucose control despite insulin therapy, those with significant glycemic variability documented through self-monitoring of blood glucose or continuous glucose monitoring, individuals requiring weight-neutral or weight-reducing antidiabetic therapy, and patients with contraindications or intolerance to other oral antidiabetic agents, particularly those with renal impairment [3] [2] [1].
A comprehensive monitoring protocol should be established, including regular glycemic assessments (HbA1c every 3 months until stable, then every 6 months; fasting and postprandial glucose levels regularly; periodic glycemic variability assessment using MAGE when possible), anthropometric measurements (body weight at each visit; waist circumference annually), safety laboratory parameters (liver function tests at baseline and periodically; renal function assessment at baseline; vitamin B12 levels in long-term therapy), and adverse effect monitoring (gastrointestinal symptom assessment; hypoglycemia evaluation, particularly during dose escalation; periodic nutritional assessment to ensure adequate nutrient absorption) [3] [2] [1].
Table 3: this compound Dosing Protocol as Adjunct to Insulin Therapy
| Treatment Phase | Dosing Regimen | Key Monitoring Parameters | Dose Adjustment Criteria |
|---|---|---|---|
| Initiation (Weeks 1-2) | 0.2 mg TID before meals | Postprandial glucose, GI tolerance | Continue if well-tolerated |
| Titration (Weeks 3-4) | 0.3 mg TID before meals (if needed) | PPG response, HbA1c trend, GI effects | Increase if PPG >180 mg/dL and no significant GI effects |
| Maintenance (Month 2 onwards) | 0.2-0.3 mg TID before meals | HbA1c, FPG, PPG, body weight, adverse events | Maintain effective dose; consider reduction if GI intolerance persists |
| Long-term (Quarterly) | 0.2-0.3 mg TID before meals | HbA1c, nutritional status, hepatic/renal function | Discontinue if no glycemic benefit after 3 months at maximum dose |
This compound exhibits a generally favorable safety profile when used as an adjunct to insulin therapy, with most adverse effects being gastrointestinal in nature and resulting from its localized mechanism of action. The most commonly reported adverse effects include flatulence (0.5% in the VICTORY study), abdominal discomfort (0.3%), diarrhea (0.1%), and abdominal distension [1]. These effects occur due to the increased delivery of undigested carbohydrates to the colon, where they undergo fermentation by gut microbiota, producing gas and organic acids [4].
Management strategies for gastrointestinal adverse effects include initiating therapy at a lower dose (0.2 mg once or twice daily) with gradual escalation, providing dietary counseling to reduce excessively high-carbohydrate meals, and administering symptomatic treatment with simethicone for flatulence. Importantly, these gastrointestinal symptoms are typically transient in nature, often diminishing within 2-4 weeks of continued treatment as patients adapt and dietary adjustments are made [4] [1]. Unlike sulfonylureas or insulin, an overdose of this compound is not expected to result in hypoglycemia, though it may cause increased gastrointestinal symptoms [3].
This compound demonstrates a low potential for pharmacokinetic drug interactions due to its minimal systemic absorption and lack of significant metabolism via cytochrome P450 enzymes [5] [4]. Studies have specifically examined concomitant administration with various medications, finding no significant interactions with warfarin, hydrochlorothiazide, digoxin, glibenclamide, dapagliflozin, or vildagliptin [4]. However, several important considerations exist regarding combined therapy with other antidiabetic agents.
When used in combination with insulin and/or insulin secretagogues (such as sulfonylureas), patients should be monitored for potential hypoglycemia, as the improved glycemic control may necessitate adjustment of these concomitant therapies [3]. While this compound itself does not cause hypoglycemia, the enhanced reduction in postprandial glucose may unmask relative excesses in insulin dosing. Additionally, this compound may diminish the insulinotropic and weight-increasing effects of sulfonylureas when used in combination, potentially offering a more favorable overall metabolic profile [3].
Contraindications to this compound therapy include patients with diabetic ketoacidosis, inflammatory bowel disease, colonic ulceration, partial intestinal obstruction, or those with a history of hypersensitivity to alpha-glucosidase inhibitors [2] [1]. Caution is also advised in patients with severe hepatic impairment or severe renal impairment, though dose adjustment may not be necessary in mild to moderate cases due to the primarily local action of this compound [3].
The assessment of alpha-glucosidase inhibitory activity provides fundamental data on the potency of this compound and its potential clinical efficacy. The following protocol outlines a standardized method for evaluating this activity in laboratory settings. Prepare an enzyme solution by dissolving alpha-glucosidase enzyme (typically from Saccharomyces cerevisiae or rat intestinal extract) in appropriate buffer (phosphate buffer, pH 6.8) to achieve a concentration of 0.2 U/mL. Prepare a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) at 5 mM concentration in the same buffer. Prepare This compound test solutions in serial dilutions (recommended range: 0.1-100 μM) to establish a dose-response relationship. Include appropriate control samples (enzyme without inhibitor, substrate without enzyme, etc.).
For the assay procedure, mix 50 μL of enzyme solution with 50 μL of test compound or control solution in a 96-well plate and pre-incubate for 10 minutes at 37°C. Initiate the reaction by adding 100 μL of substrate solution and incubate for exactly 30 minutes at 37°C. Terminate the reaction by adding 50 μL of 1M sodium carbonate solution. Measure the absorbance immediately at 405 nm using a microplate reader. Calculate the percentage inhibition using the formula: % Inhibition = [(Ac - As) / Ac] × 100, where Ac is the absorbance of control and As is the absorbance with test sample. Determine the IC50 value (concentration causing 50% inhibition) using non-linear regression analysis of the concentration-response data [3] [5] [4].
Animal models provide essential preclinical data on the efficacy of this compound as an adjunct to insulin therapy. The following protocol describes a comprehensive approach using diabetic rodent models. Select appropriate animal models such as type 2 diabetic KKAy mice, db/db mice, or streptozotocin-induced diabetic rats, with age-matched non-diabetic controls. After acclimatization, randomly assign animals to treatment groups: vehicle control, insulin monotherapy, this compound monotherapy, and combination therapy (this compound + insulin), with 8-12 animals per group.
Administer treatments according to the following schedule: this compound (1 mg/kg) by oral gavage once daily; insulin (dose adjusted based on the specific model and formulation, typically 0.5-2.0 U/kg) via subcutaneous injection; and combination therapy receiving both interventions. Continue treatment for 8-12 weeks to assess long-term effects. Conduct an oral glucose tolerance test (OGTT) at baseline and after 4 and 8 weeks of treatment by administering glucose (2 g/kg) orally after an overnight fast and measuring blood glucose at 0, 15, 30, 60, 90, and 120 minutes. Collect blood samples at specified intervals for hormone measurements (insulin, active GLP-1) using ELISA kits. Monitor body weight and food intake twice weekly. At study termination, collect tissue samples (liver, skeletal muscle, intestine) for molecular analyses and intestinal contents for SCFA measurement by gas chromatography [6].
For clinical investigations of this compound as an adjunct to insulin therapy, a well-structured research protocol is essential. The following outline provides key elements for clinical trial design. The primary objective should evaluate the change in HbA1c from baseline to study endpoint (typically 12-24 weeks), while secondary objectives should assess changes in postprandial glucose excursion, fasting glucose, glycemic variability (MAGE), insulin requirements, body weight, and safety parameters.
Include key eligibility criteria: adults aged 18-70 years with type 2 diabetes; inadequate glycemic control (HbA1c 7.0-10.0%) despite stable insulin therapy; stable body weight (±5%) for 3 months prior; and willingness to perform regular self-monitoring of blood glucose. Apply exclusion criteria such as type 1 diabetes; history of diabetic ketoacidosis; severe renal or hepatic impairment; inflammatory bowel disease; history of hypersensitivity to alpha-glucosidase inhibitors; and participation in other clinical trials within 3 months prior.
Implement a study intervention protocol where eligible patients are randomized to receive this compound (0.2-0.3 mg TID) or matching placebo in addition to their existing insulin regimen. Maintain insulin therapy at stable doses during the first 12 weeks, with subsequent adjustment allowed based on predefined glycemic targets. Establish assessment schedules with screening (HbA1c, FPG, PPG, safety labs), baseline (randomization, continuous glucose monitoring if applicable), and follow-up visits at 4, 8, 12, 18, and 24 weeks (glycemic parameters, adverse events, insulin dose adjustments, weight, safety labs). For statistical analysis, calculate sample size based on expected HbA1c difference of 0.5% with 80% power and α=0.05, and employ appropriate statistical methods (ANCOVA for primary endpoint, mixed models for repeated measures, etc.) [2] [1].
This compound as an adjunct to insulin therapy represents a valuable therapeutic approach for addressing the challenging issue of postprandial hyperglycemia in diabetes management. The complementary mechanisms of action—with insulin enhancing peripheral glucose utilization and this compound reducing carbohydrate absorption from the gut—provide a physiological basis for combination therapy. Robust clinical evidence supports the efficacy of this approach, demonstrating significant improvements in HbA1c, postprandial glucose excursions, and glycemic variability with a favorable safety profile characterized primarily by manageable gastrointestinal effects.
Future research directions should explore the potential pleiotropic effects of this compound beyond glycemic control, including its impact on gut microbiota composition, inflammatory markers, and cardiovascular outcomes. Additionally, investigation of this compound in combination with newer insulin analogs and in specific patient populations, such as those with hepatic or renal impairment, would further refine its clinical application. The development of fixed-dose combinations incorporating this compound with other antidiabetic agents may offer opportunities for simplified treatment regimens and improved medication adherence. As personalized medicine approaches continue to evolve in diabetes care, identifying genetic, metabolic, or microbiomic markers that predict response to this compound therapy could enhance patient selection and optimize clinical outcomes.
The table below summarizes the design and key findings from pivotal studies on voglibose.
| Therapeutic Area | Study Design & Model | Treatment Groups & Dosage | Key Efficacy Endpoints | Major Findings | Reference |
|---|
| Type 2 Diabetes (Real-World) | 12-week, prospective, observational, multicenter study in 1,542 Indian T2DM patients (HbA1c 7-10%) [1]. | this compound (0.2 mg or 0.3 mg) as monotherapy or add-on to other OADs. | • Change in HbA1c • Change in Fasting (FBG) and Postprandial Blood Glucose (PPBG) • Safety | • HbA1c: -0.98% (8.27% to 7.29%, p<0.001) • FBG: -27.1 mg/dL • PPBG: -52.2 mg/dL • Well-tolerated; low rate of GI adverse events [1]. | | | Type 2 Diabetes (Real-World, FDC) | 12-week, post-approval, observational study of 515 T2DM patients at 50 Indian centers [2]. | Triple Fixed-Dose Combination (FDC): Glimepiride + Metformin + this compound (four different strengths). | • Change in HbA1c, FBG, PPBG • Body weight change • Safety | • HbA1c: -1.25% (13.77% reduction, p<0.01) • FBG: -44.61 mg/dL • PPBG: -70.46 mg/dL • Body Weight: -3.21 kg (p<0.01) • No adverse events reported [2]. | | | Diabetes Prevention | Randomized, double-blind, placebo-controlled trial in 1,780 Japanese subjects with Impaired Glucose Tolerance (IGT). Mean follow-up of 48.1 weeks [3]. | this compound 0.2 mg three times daily vs. Placebo. | • Development of Type 2 Diabetes • Achievement of normoglycemia | • Diabetes Incidence: 5.6% (this compound) vs. 12.0% (Placebo), HR 0.60 (p=0.0014) • Normoglycemia: 66.8% (this compound) vs. 51.5% (Placebo), HR 1.54 (p<0.0001) • Higher GI side effects with this compound [3]. | | | Alzheimer's Disease (Pre-Clinical) | In vivo: 28-day study in male Wistar rats with ICV Aβ25-35-induced AD model. In vitro: SHSY5Y and HEK293/LRP6 cell lines [4] [5]. | Oral this compound at 1 mg/kg and 10 mg/kg doses. | • Behavioral tests (cognition, memory) • Amyloid plaque deposition (Congo red staining) • mRNA & protein levels of GSK-3β, β-catenin | • Significant improvement in cognition and memory • Reduced amyloid plaque deposition • Altered GSK-3β and β-catenin, indicating Wnt pathway upregulation [4] [5]. | | | Dermatology (Skin Health, Pre-Clinical) | In vitro study using B16F10 murine melanoma cells [6]. | this compound (25, 50, 100 μM). | • Melanin content • Tyrosinase activity • Cell viability (MTT assay) | • Dose-dependent reduction in melanin content (up to 32%) and tyrosinase activity (up to 21.35%) • Modulated MITF, TRP-1, TRP-2 proteins and PKA/CREB, MAPK, GSK3β/β-Catenin pathways [6]. | |
Here are standardized protocols for key experiments based on the cited studies, which can be adapted for future research.
This protocol is based on the VICTORY study design [1].
This protocol synthesizes methodologies from the 2025 rodent model study [4] [5].
This protocol is adapted from the dermatology repurposing study [6].
The following diagrams illustrate the key molecular mechanisms and experimental workflows investigated in the studies.
This diagram outlines the proposed mechanism by which this compound modulates the Wnt signaling pathway to exert potential neuroprotective effects in an Alzheimer's disease model [4] [5].
This diagram summarizes the experimental workflow used to evaluate the anti-melanogenic (skin-whitening) potential of this compound in B16F10 cells [6].
This compound is an alpha-glucosidase inhibitor used to manage type 2 diabetes by delaying carbohydrate absorption in the intestines [1] [2]. Unlike many other drugs, therapeutic drug monitoring (TDM) is not a standard clinical practice for this compound due to its unique pharmacokinetic profile [2] [3].
The table below summarizes the key pharmacokinetic properties that explain why TDM is not typically performed:
| Property | Description | Implication for TDM |
|---|---|---|
| Absorption | Poorly absorbed after oral administration [2]. | Minimal systemic circulation; acts locally in the gut. |
| Systemic Concentration | Plasma concentrations after an oral dose are undetectable [2]. | No meaningful plasma level to correlate with effect. |
| Metabolism | Negligible metabolism in the liver [2]. | Reduced risk of metabolic drug interactions. |
| Excretion | Negligible renal excretion [2]. | Safe for patients with renal impairment; no dosing adjustment needed. |
| Mechanism of Action | Works locally in the small intestine to inhibit carbohydrate-digesting enzymes [2]. | Effect is on food digestion, not a systemic pathway. |
| Overdose Risk | Does not cause systemic hypoglycemia; overdose leads to transient GI effects (flatulence, diarrhea) [2]. | Wide safety margin; monitoring is not for toxicity. |
While not used for TDM in patients, analytical methods are essential in pharmaceutical development and research to quantify this compound, as demonstrated in a 2025 study on novel nanoformulations [4].
The following workflow summarizes the key stages involved in the in-vitro characterization of this compound nanoformulations:
The table below details the specific methodologies and instruments used for these analyses:
| Analysis | Method & Instrumentation | Key Details |
|---|---|---|
| Particle Size & PDI | Dynamic Light Scattering (DLS) using a particle size analyzer (Malvern Instruments, UK) [4]. | Measures hydrodynamic diameter and polydispersity index (PDI) to confirm uniform nano-size distribution. |
| Entrapment Efficiency (EE) | Centrifugation and UV Spectrophotometry [4]. | Formula: EE (%) = (Initial drug amount - Drug in supernatant) / Initial drug amount × 100. UV analysis at λmax of 282 nm [4]. |
| Chemical Characterization (FTIR) | Fourier Transform Infrared Spectroscopy using a PerkinElmer spectrum [4]. | Wavelength range: 4000 to 400 cm⁻¹. Confirms compatibility between drug and excipients and checks for unwanted interactions [4]. |
| Surface Morphology (SEM) | Field Emission Scanning Electron Microscope (Carl Zeiss Gemini SEM 500) [4]. | Visualizes the surface structure, shape, and texture of the nanoformulations. |
| In-Vitro Drug Release | Dissolution test (Apparatus not specified) [4]. | Evaluates the pattern and rate at which this compound is released from the formulation under controlled conditions. |
The analytical methods described were used to characterize this compound nanosponges (V-NSF) and nanocrystals (V-NCF), which are advanced formulations designed to enhance the drug's low bioavailability [4]. The primary goal of this research is to improve drug delivery, not to establish TDM protocols.
To find detailed protocols for clinical TDM of other drugs, you can search specialized resources:
The GI adverse effects associated with voglibose are a direct consequence of its primary mechanism of action as an alpha-glucosidase inhibitor [1] [2].
The diagram below illustrates this causal pathway:
Understanding the frequency of these effects is key for risk assessment in clinical trials. The table below summarizes data from comparative studies, showing that this compound may have a more favorable GI tolerability profile than acarbose.
| Side Effect | Incidence with this compound | Incidence with Acarbose | Study Details |
|---|---|---|---|
| Flatulence | 56.7% [5] | 90% [5] | 8-week randomized crossover open comparative study in patients with type 2 diabetes [5]. |
| Abdominal Distension | 10% [5] | 16.7% [5] | Same study as above [5]. |
| Diarrhea | 13% (Prevention Study) [6] | 5% (Placebo in Prevention Study) [6] | Study on prevention of type 2 diabetes in high-risk individuals [6]. |
| Any GI Event | Higher than placebo [6] [2] | N/A | Events were generally mild-to-moderate and diminished with continued treatment [2]. |
Here are evidence-based strategies to prevent and manage GI side effects in a clinical or research setting.
For researchers designing clinical trials, here is a sample protocol framework to systematically evaluate the GI tolerability of this compound.
1. Objective: To evaluate the incidence, severity, and time course of gastrointestinal adverse events in subjects receiving this compound. 2. Study Design: Randomized, double-blind, active or placebo-controlled trial. 3. Subjects: Patients with type 2 diabetes or impaired glucose tolerance. 4. Intervention Groups: - Group A: this compound (e.g., 0.2 mg TID) - Group B: Active comparator (e.g., acarbose 100 mg TID) or Placebo 5. Dose Titration: Implement a 1-2 week lead-in period where the this compound dose is gradually escalated from 0.1 mg TID to the target dose. 6. Concomitant Measures: Provide standardized dietary advice to all participants to limit high-carbohydrate meals. 7. Assessment Methods: - Patient-Reported Outcomes (PROs): Use structured diaries or questionnaires for subjects to record the frequency and severity of symptoms (flatulence, distension, diarrhea, pain) daily. A simple scale (e.g., 0=None, 1=Mild, 2=Moderate, 3=Severe) can be used. - Clinician Assessments: Inquire about GI symptoms at each study visit. - Rescue Medication: Record the use of any medications for symptom relief. - Laboratory Tests: Monitor liver function tests (ALT, AST) at baseline and periodic intervals. 8. Study Duration: A minimum of 8-12 weeks is recommended to assess both initial adaptation and longer-term tolerability [5]. 9. Endpoints: - Primary: Proportion of subjects experiencing at least one GI adverse event. - Secondary: Change in symptom severity scores over time, discontinuation rate due to GI events, and changes in liver enzyme levels.
This workflow outlines the key phases of the protocol:
The GI side effects of this compound are a recognized and manageable challenge. A strategic approach that includes careful dose initiation, patient education, and systematic monitoring is fundamental to successfully managing its tolerability profile in both clinical practice and research.
Voglibose is an alpha-glucosidase inhibitor that acts locally within the small intestine [1] [2] [3]. It reversibly and competitively inhibits enzymes in the brush border of enterocytes, such as sucrase, maltase, and isomaltase, which are responsible for breaking down complex carbohydrates and disaccharides into absorbable monosaccharides like glucose [2] [4] [3].
This inhibition leads to two primary outcomes:
The diagram below illustrates this causal pathway:
For researchers designing clinical protocols or advising on clinical management, the following strategies can help mitigate gastrointestinal side effects.
| Strategy | Rationale & Implementation | Key References |
|---|---|---|
| Low Initial Dose with Slow Titration | Start therapy at a low dose (e.g., 0.2 mg daily) and gradually increase. This allows the colonic flora to adapt to the increased carbohydrate load, potentially reducing the severity and incidence of GI events. | [6] [4] |
| Dietary Carbohydrate Modification | Adjusting the diet to include carbohydrates that are more easily digested may reduce the substrate available for colonic fermentation. The efficacy of this compound is tied to carbohydrate intake. | [4] |
| Timing of Administration | The medication must be taken immediately before meals to ensure the drug is present in the intestine when carbohydrates arrive, which is crucial for efficacy and may influence symptom perception. | [1] [5] |
Understanding how this compound's side effect profile compares to other alpha-glucosidase inhibitors is valuable in a research context. The table below summarizes a comparative study.
| Drug | Flatulence Incidence | Abdominal Discomfort Incidence | Notes |
|---|---|---|---|
| This compound (0.2 mg TID) | Reported as less frequent | Reported as less frequent | Considered to have a slightly better gastrointestinal tolerability profile compared to acarbose. |
| Acarbose (100 mg TID) | More frequent and pronounced | More frequent and pronounced | A direct comparison study found abdominal adverse effects were more pronounced with acarbose. |
While flatulence and diarrhea are common and manageable, researchers and clinicians should be aware of rarer, more serious gastrointestinal effects.
Pneumatosis Cystoides Intestinalis (PCI): This is a rare condition characterized by gas-filled cysts in the intestinal wall. It has been associated with alpha-glucosidase inhibitors like this compound [1] [5]. Symptoms can mimic common side effects but may include rectal bleeding or obstruction. Diagnosis is typically confirmed via abdominal CT scan, and management requires discontinuation of the drug [1].
Contraindications: this compound is contraindicated in patients with specific gastrointestinal pathologies due to the potential for exacerbation. These include:
Q1: Are the gastrointestinal effects of this compound dose-dependent? Yes, they are. The frequency and intensity of flatulence and diarrhea are generally related to the dose. Higher doses (e.g., 0.3 mg TID) are associated with a higher incidence of these effects compared to lower doses (0.2 mg TID) [2] [5]. This supports the strategy of starting with a low dose and titrating upward.
Q2: How does the pharmacokinetic profile of this compound contribute to its safety? this compound is poorly absorbed systemically after oral administration [2] [4]. The vast majority of the active drug remains within the gastrointestinal tract, where it exerts its local action. It is primarily metabolized by intestinal enzymes and flora and excreted in stools, with negligible renal excretion [2] [4]. This minimizes the risk of systemic adverse effects and drug interactions.
Q3: Do the GI side effects of this compound diminish over time? Yes, clinical observations and studies indicate that the gastrointestinal side effects are often transient and tend to subside as the body adapts over continued treatment [1] [6] [4]. This adaptation may involve shifts in the colonic microbiota.
Q4: What is the recommended course of action for subjects experiencing severe or persistent diarrhea?
This compound has a low potential for pharmacokinetic drug interactions due to its minimal systemic absorption; it acts locally within the gastrointestinal tract [1] [2]. The table below summarizes the key findings on its interactions with other drugs.
| Interacting Drug | Interaction Assessment | Clinical/Research Implications |
|---|---|---|
| Sulfonylureas (e.g., Glibenclamide) | No significant pharmacokinetic interaction observed [3]. | No dose adjustment needed for co-administration. |
| SGLT2 Inhibitors (e.g., Dapagliflozin) | No significant pharmacokinetic interaction observed [2]. | Co-administration is supported without dose adjustment. |
| Other Antidiabetic Drugs | Pharmacodynamic interaction: Potentiates blood glucose-lowering effects [4] [5]. | Increases risk of hypoglycemia; requires careful blood glucose monitoring. |
| Digestive Enzyme Supplements | Potential pharmacodynamic antagonism [5]. | May reduce the efficacy of this compound; concurrent use is not recommended. |
| Warfarin | No significant pharmacokinetic interaction found [1]. One source suggests a potential to enhance anticoagulant effect [5]. | Clinical evidence for no interaction exists, but monitoring may be prudent. |
| Digoxin | No significant pharmacokinetic interaction found [1]. | Suggests no dose adjustment is needed. |
For researchers designing studies or clinicians managing patients, the following protocols and considerations are derived from the available literature.
The following methodology is adapted from a study investigating the interaction between this compound and dapagliflozin [2].
The workflow for this protocol can be visualized as follows:
For scenarios where this compound is part of a combination therapy, consider these management strategies:
Observed Hypoglycemia in Pre-clinical/Clinical Models:
Lack of Glycemic Efficacy in Experimental Models:
High Incidence of Gastrointestinal Adverse Events:
The following diagram illustrates the primary mechanism of action of this compound and the basis for its key interactions, integrating the information from the search results.
Does this compound require hepatic or renal dose adjustments? this compound is considered safe for patients with mild to moderate renal impairment. However, it should be avoided in patients with severe chronic kidney disease (CKD stages 4 & 5) or end-stage renal disease (ESRD) [5]. Its use in hepatic dysfunction is possible where other oral antidiabetic drugs are contraindicated, but caution is advised [6] [5].
What is the recommended dosing for this compound in research protocols? The typical dose is 0.2 mg to 0.3 mg, taken three times a day immediately before meals [6] [4] [5]. The maximum recommended dose is 0.6 mg per day. Dose titration is recommended based on tolerance and response [6].
Why is this compound's potential for pharmacokinetic interactions considered low? After oral administration, this compound is poorly absorbed [6] [7] [1], has negligible metabolism in the liver [6] [7], and is primarily excreted in stools [1]. With no active metabolites and undetectable plasma concentrations at therapeutic doses, its systemic exposure is minimal, limiting classical pharmacokinetic interactions [2].
Voglibose works by reversibly inhibiting alpha-glucosidase enzymes in the small intestine, which delays the digestion and absorption of carbohydrates [1] [2] [3]. As a result, undigested carbohydrates pass into the large intestine where they are fermented by the local microbial flora. This fermentation process produces gases (such as hydrogen and methane) and short-chain fatty acids, leading to the classic gastrointestinal symptoms associated with the drug [2] [4].
The diagram below illustrates this causal pathway:
The core strategy for mitigating adverse effects centers on dose initiation and titration. The following table summarizes the key approaches:
| Strategy | Protocol Description | Rationale & Evidence |
|---|---|---|
| Start Low | Initiate therapy at 0.2 mg, taken orally three times daily immediately before meals [1] [5]. | A lower initial dose allows the gastrointestinal tract to begin adapting to increased carbohydrate load [2]. |
| Go Slow (Titrate) | If response is inadequate after 4-8 weeks, consider titrating up to 0.3 mg three times daily [1]. | A gradual increase helps the body tolerate the therapy better. Doses higher than 0.3 mg three times daily are not recommended and may exacerbate side effects without additional benefit [1] [5]. |
| Dietary Adjustment | Advise patients to adopt a low-carbohydrate diet or reduce intake of simple sugars [2]. | Reducing the substrate available for fermentation directly lessens the production of gas and acids in the colon, mitigating the root cause of symptoms [2]. |
The success of these mitigation strategies is supported by clinical studies. The table below summarizes efficacy and safety data from real-world observational studies:
| Study Detail | VICTORY Study (2020) [6] | Real-World Study (2024) [7] |
|---|---|---|
| Study Type | Prospective, Observational | Multicentric, Observational |
| Patient Number | 1,365 | 515 |
| This compound Dosage | 0.2 mg or 0.3 mg | Fixed-dose combinations (FDCs) |
| Treatment Duration | 12 weeks | 12 weeks |
| Key Efficacy Findings | - HbA1c reduction: 0.98% (from 8.27% to 7.29%)
For researchers designing studies, here are key protocols and factors to consider:
Is voglibose safe for use in patients with renal impairment? Yes, the scientific literature suggests that this compound can be helpful in patients with hepatic dysfunction or mild to moderate renal impairments where other oral hypoglycemic agents are contraindicated or must be used with caution [1]. This is largely because this compound is poorly absorbed after oral administration and its renal excretion is negligible [1]. Since it acts locally in the gastrointestinal tract and does not rely on the kidneys for elimination, it poses a lower risk in patients with compromised kidney function.
What is the recommended dosage of ? While specific dose adjustments for renal impairment are not detailed in the available literature, the standard dosing regimen can be referenced. The maximum recommended dose is 0.6 mg per day, typically administered as 0.2 mg three times a day before meals [1]. It is important to note that dosage must always be individualized based on the patient's tolerance and effectiveness.
What is the risk of hypoglycemia with this compound in this population? this compound has a distinct safety advantage in that an overdose does not typically cause hypoglycemia, unlike sulfonylureas or insulin [1]. The primary effects of an overdose are expected to be limited to transient gastrointestinal issues such as flatulence, diarrhea, and abdominal discomfort [1]. This makes it a relatively safer option from a hypoglycemia-risk perspective.
The table below summarizes the key characteristics of this compound relevant to patients with renal impairment.
| Aspect | Details in Renal Impairment |
|---|---|
| Pharmacokinetics | Poor systemic absorption; negligible renal excretion [1]. |
| Clinical Indication | Can be used in patients with mild to moderate renal impairment [1]. |
| Dosing | Standard dose of 0.2 mg TID; maximum 0.6 mg/day. Titrate based on effect and tolerance [1]. |
| Overdose Risk | Does not cause hypoglycemia. May cause transient GI side effects (flatulence, diarrhea, abdominal discomfort) [1]. |
| Mechanism of Action | Reversible inhibition of alpha-glucosidase enzymes in the small intestine, delaying carbohydrate digestion and absorption [1] [2]. |
For researchers investigating the effects of this compound in the context of renal impairment, the following experimental workflow can serve as a guide. This framework is based on standard pharmacological and clinical research approaches.
The core strategy for enhancing compliance centers on the VODT formulation, which is designed to dissolve in the mouth without water. A key Japanese study from 2008 provides the foundational evidence for this approach [1].
The table below summarizes the core findings from this study:
| Aspect | Findings |
|---|---|
| Study Design | Patients with diabetes received VODT (0.6 or 0.9 mg/day) for 12 weeks. A subset of 1,067 patients switched from a Conventional Voglibose Tablet (CVT) to VODT [1]. |
| Key Results on Compliance | • Ease of Use: 53.1% of patients reported that taking VODT was easier than CVT [1]. • Improved Compliance: 28.4% of patients who frequently missed CVT doses showed improved compliance after switching to VODT [1]. | | Impact on Glycemic Control | A statistically significant decrease in HbA1c levels was observed only in the group of patients whose medication compliance improved after the switch [1]. | | Safety Profile | Adverse drug reactions were observed in 3.6% of patients, with the most common being abdominal distension, flatulence, diarrhea, and increased alanine aminotransferase levels. The safety profile was comparable to CVT [1]. |
Here are answers to specific questions that researchers might encounter:
Q1: What is the clinical evidence that VODT improves compliance and glycemic outcomes? The primary evidence comes from a 2008 survey-style study involving 2,930 patients. It demonstrated that switching from a conventional tablet to VODT made administration easier for a majority of patients, directly improved compliance in a significant subset of previously non-adherent patients, and led to a consequent reduction in HbA1c in that improved-compliance group [1].
Q2: How does the efficacy of this compound in fixed-dose combinations (FDCs) support patient adherence? FDCs reduce pill burden, which is a major factor in improving adherence, especially in chronic conditions like Type 2 Diabetes. A 2024 real-world study on a triple-drug FDC containing glimepiride, metformin, and this compound showed significant reductions in HbA1c, fasting blood glucose, and post-prandial blood glucose over 12 weeks. The study concluded that this FDC exhibited good tolerability, thereby contributing to higher compliance [2].
Q3: What is the safety profile of this compound, and how do its side effects impact compliance? The most common side effects of this compound are gastrointestinal, including flatulence, diarrhea, and abdominal pain or distension [3] [1]. These are a direct result of its mechanism of action, where undigested carbohydrates are fermented in the colon. While these effects are usually mild and temporary, they are a common reason for discontinuing therapy. The VODT formulation does not change the drug's mechanism, so these side effects may still occur. Management strategies should include patient education that these symptoms may subside as the body adjusts.
For researchers designing studies to evaluate medication compliance, the following workflow outlines a standard methodology. This diagram is based on the structure of the cited VODT study [1].
Diagram: Workflow for a 12-Week Compliance and Efficacy Study.
The table below details the objectives and methodologies for each stage of the experimental workflow.
| Study Phase | Primary Objectives | Key Methodologies & Data Collection |
|---|
| Visit 1: Baseline | Patient enrollment; establish baseline metrics. | • Record comprehensive medical history and demographics. • Collect baseline lab tests: HbA1c, Fasting Blood Glucose (FBG), Post-Prandial Blood Glucose (PPBG) [2] [1]. | | Intervention | Administer the VODT formulation. | • Prescribe VODT (e.g., 0.6 or 0.9 mg/day) to be taken just before meals [3] [1]. | | Visit 2: 4-Week Check | Analyze preliminary efficacy and safety. | • Measure changes in FBG, PPBG, and body weight [2]. • Monitor and record any adverse events. | | Visit 3: 12-Week Endpoint | Evaluate primary and secondary study objectives. | • Assess changes in HbA1c and body weight from baseline [2] [1]. • Use a Patient Global Assessment (PGA) score or questionnaire to subjectively evaluate ease of use and compliance [1]. • Final safety evaluation. |
For the handling of voglibose in a research or manufacturing setting, the following conditions are recommended based on the reviewed literature.
| Aspect | Specification / Recommended Condition |
|---|---|
| Storage Temperature | Room temperature (20°C to 25°C / 68°F to 77°F) [1]. |
| Environmental Controls | Protect from moisture, heat, and direct sunlight. Keep in original packaging to protect from air exposure [1]. |
| Solution Stability (pH) | Stable in solution at pH 5–7; unstable at pH <4; decomposes under alkaline conditions [2]. |
| Photostability (Solid Form) | Stable as a dry film. On surfaces, decomposes by sunlight [2]. |
| Common Degradation Products | Cytosine (identified as a main degradation product from sunlight exposure) [2]. |
Forced degradation studies help identify the intrinsic stability of a drug substance and are crucial for developing stability-indicating analytical methods. The following table summarizes key findings from a stability-indicating UV spectrophotometric study on this compound [3].
| Stress Condition | Experimental Details | Observed Degradation |
|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 8 days [3]. | Significant degradation [3]. |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 4 days [3]. | Significant degradation [3]. |
| Oxidative Degradation | Exposed to 3% H₂O₂ [3]. | Significant degradation [3]. |
| Thermal Degradation (Solid) | 80°C for 4 days [3]. | Significant degradation [3]. |
| Photolytic Degradation (UV) | UV radiation (1.4 flux intensity) for 48 hours [3]. | Significant degradation [3]. |
Validated Stability-Indicating UV Method [3]: This method can be used to study the degradation behavior of this compound and its products.
Here are answers to anticipated frequently asked questions.
Q1: What is the most critical factor to control when storing solid this compound? While temperature should be maintained at room temperature, protection from moisture is paramount. The recommendation to keep it in its original packaging is specifically to protect it from air (and thus, humidity), which could lead to physical or chemical degradation over time [1].
Q2: My this compound solution was left in a clear container on the lab bench. Is it still usable? It is likely degraded. Studies show that this compound decomposes on surfaces when exposed to sunlight, with cytosine identified as a primary degradation product [2]. For experimental consistency, it is recommended to prepare fresh solutions and protect them from light.
Q3: How can I analytically confirm if my this compound sample has degraded? You can use the stability-indicating UV spectrophotometric method detailed above [3]. This method has been validated to detect changes in the this compound concentration in the presence of its degradation products. For higher specificity, an RP-HPLC method using an Amino (NH₂) column has also been developed and validated [4].
Q4: Are there any stability concerns for novel this compound formulations, like nanosponges? Yes, formulation can impact stability. Recent research on this compound nanosponges (V-NSF) and nanocrystals (V-NCF) indicates these nanoformulations require their own stability profiles. The cited study performed stability studies on its optimized formulations, suggesting that researchers working with novel delivery systems should conduct formulation-specific stability testing [5].
The following diagram outlines a logical workflow for conducting a stability assessment of this compound in a laboratory setting, based on the information gathered.
The table below summarizes key efficacy and safety data from direct comparison studies.
| Parameter | Acarbose (300 mg/day) | Voglibose (0.9 mg/day) | Comparative Outcome |
|---|---|---|---|
| HbA1c Reduction | -0.72% (from 8.43% to 7.71%) [1] [2] | -0.70% (from 8.38% to 7.68%) [1] [2] | No significant difference [1] [2] |
| FPG Reduction | Significant decrease [1] [2] | Significant decrease [1] [2] | No significant difference [1] [2] |
| PPG Reduction | Significant decrease; superior reduction in 1-hr post-dinner glucose (-56.74 mg/dL) [1] [2] | Significant decrease [1] [2] | Acarbose superior for 1-hr post-dinner glucose [1] [2] |
| Postprandial Insulin | Significant reduction at 4 and 8 weeks [3] | Significant reduction at 4 weeks [3] | Acarbose showed a more consistent effect at 8 weeks [3] |
| GI Side Effects | More frequent (e.g., flatulence: 90%) [3] | Less frequent (e.g., flatulence: 56.7%) [3] | This compound better tolerated [3] |
| Body Weight | Decreased (-0.8 kg at 8 weeks) [3] | Decreased (-0.9 kg at 8 weeks) [3] | No major difference [3] |
| Hypoglycemia Risk | No increased risk (when added to basal insulin) [1] | No increased risk (when added to basal insulin) [1] | No significant difference [1] |
For a credible comparison, it's important to understand the design of the key clinical trials cited.
This study provides the most recent and direct head-to-head data.
This older study provides supplementary data on drug-naive patients.
Both acarbose and this compound share a common primary mechanism as competitive inhibitors of intestinal alpha-glucosidases. The following diagram illustrates this pathway and the slight differences between the two drugs.
Key Mechanistic Insights:
| Parameter | Pioglitazone | Voglibose |
|---|---|---|
| Mechanism of Action | PPAR-γ agonist; improves insulin sensitivity in adipose, muscle, and liver tissues [1] | Alpha-glucosidase inhibitor; delays carbohydrate absorption in the small intestine [2] |
| Reduction in HbA1c | +++ (Greater reduction; 0.7% [3] to 0.41% [4]) | + (Moderate reduction; 0.3% [3] to 0.4% [5]) |
| Reduction in Fasting Blood Glucose | +++ (Significant reduction [6] [5] [4]) | + (Significant, but less than pioglitazone [6] [5]) |
| Control of Postprandial Glucose | ++ (Effective reduction [6] [7]) | +++ (Superior control, primary action [6] [7]) |
| Effect on Lipid Profile | ++ (Reduces triglycerides [8]; improves overall lipid profile [5]) | + to 0 (Neutral or minimal effect [5] [3]) |
| Common Side Effects | Weight gain, pedal edema [6] [2] [7] | Flatulence, abdominal distension, diarrhea [6] [7] |
| Key Benefits | Increases adiponectin [9] [10]; preserves β-cell function [1] | Prevents pioglitazone-induced weight gain when used in combination [2] |
The distinct effects of pioglitazone and this compound stem from their fundamentally different mechanisms of action. The following diagram illustrates their primary pathways.
The table below summarizes the key findings from clinical studies comparing voglibose and miglitol.
| Feature | This compound | Miglitol | Supporting Evidence & Context |
|---|---|---|---|
| HbA1c Reduction | Effective reduction (e.g., -0.98% in one real-world study [1]); may take effect over 12 weeks [2] [3]. | Effective reduction; can show significant improvement from 4 weeks [2] [3]. | A 12-week head-to-head trial found both drugs significantly lowered HbA1c, with miglitol showing earlier improvement [2] [3]. |
| Body Weight Effect | Generally considered weight-neutral; significant reduction not typically reported [4] [1]. | Consistent and significant body weight and BMI reduction observed in clinical trials [5] [2] [3]. | In a 12-week study, only the miglitol group showed significant body weight and BMI decreases. The weight reduction is correlated with its stronger GIP-reducing effect [5] [2]. |
| Incretin Modulation | Increases active GLP-1 levels [5]. | Increases active GLP-1 and significantly suppresses glucose-dependent insulinotropic polypeptide (GIP) [5]. | A 12-week study confirmed both drugs enhance GLP-1. Miglitol's significant suppression of GIP is considered a key reason for its weight-loss effect [5]. |
| Postprandial Glucose Control | Effectively reduces postprandial glucose peaks [6] [7] [1]. | Effectively reduces postprandial glucose peaks; some data suggests a potent effect [7] [3]. | Both drugs work by delaying carbohydrate digestion. A meta-analysis confirms they significantly reduce acute postprandial glucose responses [7]. |
| Common Side Effects | Gastrointestinal: flatulence, abdominal discomfort, diarrhea [6] [1]. | Gastrointestinal: flatulence, diarrhea, abdominal pain [8]. | These are class effects due to undigested carbohydrates fermenting in the colon. Digestive symptoms may be more frequently reported with acarbose than this compound or miglitol [2] [3]. |
The comparative data is derived from robust clinical trial designs. Here are the methodologies from key studies cited.
12-Week Head-to-Head RCT (2012) [5]:
12-Week Multicenter RCT in Obese Patients (2014) [2] [3]:
The following diagram illustrates the core mechanism shared by this compound and miglitol, as well as the proposed pathway for miglitol's distinct effect on body weight.
This visual summarizes the logical relationship from drug action to clinical outcomes, highlighting the key differentiator for miglitol.
For researchers and drug development professionals, the critical distinctions are:
| Study Type / Comparator | Patient Population | Trial Duration | HbA1c Reduction (Mean) | Key Findings & Context |
|---|---|---|---|---|
| Vogmet (Voglibose + Metformin) FDC [1] | Drug-naïve, newly diagnosed T2DM (Korean) | 24 weeks | -1.62% (Vogmet) vs. -1.31% (Metformin alone) | Superior HbA1c reduction vs. metformin monotherapy (P=0.003). More patients achieved HbA1c targets of <7% and <6.5% [1]. |
| This compound vs. Acarbose [2] | T2DM with inadequate control on basal insulin ± other OADs | 24 weeks | -0.72% (Acarbose) vs. -0.70% (this compound) | Non-inferior to acarbose in HbA1c reduction. Both significantly lowered fasting and postprandial glucose [2]. |
| Meta-Analysis of this compound [3] | Patients with T2DM (Multiple studies) | Varies (4-26 weeks) | Significant decrease | Confirmed significant reduction in HbA1c. No significant effect on fasting blood sugar (FBS) or body weight was found in the pooled analysis [3]. |
| Real-World Study (Triple FDC) [4] | Uncontrolled T2DM (Indian, high-carb diet) | 12 weeks | -1.25% (Mean change) | Part of a fixed-dose combination (FDC) with glimepiride and metformin. Also significantly reduced FBG and PPBG [4]. |
For researchers, the methodologies from these key trials provide a robust framework for study design.
Study by Lee et al. (2018) - this compound + Metformin FDC [1]
Study by Lee et al. (2014) - this compound vs. Acarbose [2]
This compound's primary and secondary mechanisms of action contribute to its glycemic benefits, as shown in the diagram below.
The primary mechanism involves the reversible inhibition of alpha-glucosidase enzymes in the small intestine, delaying the digestion and absorption of carbohydrates to reduce postprandial hyperglycemia directly [5].
Secondary mechanisms include:
The table below summarizes the core characteristics and quantitative effects of this compound based on clinical studies.
| Aspect | Details on this compound |
|---|---|
| Mechanism of Action | Reversible, competitive inhibition of intestinal alpha-glucosidase enzymes (sucrase, maltase) delaying carbohydrate digestion/absorption [1]. |
| Effect on PPG (Primary Indication) | Significant reduction. Quantitative data: One study showed reduced PPG AUC, day/night mean glucose, and mean amplitude of glycemic excursion (MAGE) over 14 weeks [2]. |
| Effect on HbA1c | Significant reduction. Quantitative data: HbA1c significantly lower at 6 months in combination therapy (Metformin + Sulfonylurea + this compound) [2]. |
| Effect on FPG | Significant reduction. Quantitative data: Significant reduction in Fasting Plasma Glucose (FPG) from baseline to day 14 observed in studies [2]. |
| Dosing Regimen | 0.2 mg or 0.3 mg, two or three times daily before meals. Maximum recommended dose is 0.6 mg three times daily [2] [1]. |
| Key Safety & Tolerability | GI tolerability is a key consideration. Poor systemic absorption; side effects (flatulence, diarrhea, abdominal discomfort) are intestinal and dose-related [1]. |
For a rigorous comparison, the following details the methodology from a key study assessing this compound's effect on daily glycemic excursions, which can serve as a reference for your experimental protocols [2].
The following diagram illustrates this compound's mechanism and the corresponding experimental workflow for assessing its efficacy, based on the cited studies [2] [1].
A notable challenge for a direct comparison guide is the scarcity of modern studies directly pitting this compound against other AGIs.
To strengthen your guide, you could:
The tables below summarize key quantitative data on the efficacy and safety of this compound from clinical studies, comparing it with other alpha-glucosidase inhibitors and metformin.
Table 1: Efficacy of this compound in Key Clinical Studies
| Study Description | Intervention & Comparator | Key Efficacy Findings | Reference |
|---|---|---|---|
| Drug-naïve patients with T2DM (24-week RCT) | This compound (0.2-0.3 mg) + Metformin FDC vs. Metformin monotherapy | HbA1c reduction: -1.62% (Vogmet) vs. -1.31% (Metformin), p=0.003. Significant improvements in postprandial glucose and glycemic variability (M-value). | [1] [2] |
| Real-world observational study in India (12-week) | This compound mono or add-on therapy | HbA1c reduction: -0.98% (from 8.27% to 7.29%), p<0.001. PPBG reduction: -52.2 mg/dL, FBG reduction: -27.1 mg/dL. | [3] |
| Head-to-head vs. Acarbose (8-week crossover RCT) | This compound (0.2 mg TID) vs. Acarbose (100 mg TID) | HbA1c reduction: -0.28% (this compound) vs. -0.39% (Acarbose). 1-h PPBG reduction: -18.8 mg/dL (this compound) vs. -45.6 mg/dL (Acarbose). | [4] |
Table 2: Safety and Tolerability of this compound
| Parameter | This compound Profile | Comparator Profile (Acarbose) | Reference |
|---|
| Common GI Adverse Events | Flatulence: 56.7% Abdominal distention: 10% | Flatulence: 90% Abdominal distention: 16.7% | [4] | | Hypoglycemia Risk | No episodes reported in a large (n=1,542) real-world study. Low risk when used as monotherapy. | Not directly compared, but class-wide risk is low. | [3] | | Weight Impact | Significant weight loss (-1.63 kg) vs. metformin monotherapy (-0.86 kg) in a 24-week RCT. | Weight loss of -0.9 kg after 8 weeks of therapy. | [1] [4] |
This compound is a competitive alpha-glucosidase inhibitor that delays carbohydrate digestion in the small intestine, reducing postprandial blood glucose levels [5] [6]. Recent research has revealed additional mechanisms, which are illustrated in the diagram below.
For researchers designing studies, here are the methodologies from key clinical trials and preclinical research on this compound.
1. Clinical Trial: this compound + Metformin FDC vs. Metformin [1] [2]
2. Preclinical Study: Mechanisms in KKAy Mice [7]